molecular formula C13H10INO B1667995 Benodanil CAS No. 15310-01-7

Benodanil

Cat. No.: B1667995
CAS No.: 15310-01-7
M. Wt: 323.13 g/mol
InChI Key: LJOZMWRYMKECFF-UHFFFAOYSA-N
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Description

Benodanil is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-iodobenzoic acid with the amino group of aniline. An obsolete fungicide once used mainly to control rust diseases. It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical. It is a member of benzamides, an anilide, an organoiodine compound and a benzanilide fungicide.

Properties

IUPAC Name

2-iodo-N-phenylbenzamide
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InChI

InChI=1S/C13H10INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
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InChI Key

LJOZMWRYMKECFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041623
Record name Benodanil
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Molecular Weight

323.13 g/mol
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CAS No.

15310-01-7
Record name Benodanil
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Record name Benodanil [BSI:ISO]
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Record name Benzanilide, 2-iodo-
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Foundational & Exploratory

An In-depth Technical Guide to the Mode of Action of Benodanil Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benodanil is a systemic fungicide belonging to the benzanilide chemical class.[1][2] Its fungicidal activity stems from its specific inhibition of mitochondrial respiration in target fungi. This document provides a detailed technical overview of the mode of action of this compound, including its biochemical target, the consequences of its inhibitory action, quantitative efficacy data, and representative experimental protocols for its study.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action of this compound is the disruption of the mitochondrial electron transport chain (ETC) at Complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR).[1][2] This enzyme complex is a critical component of cellular respiration, playing a dual role in both the tricarboxylic acid (TCA) cycle and the ETC.

This compound is classified as a Succinate Dehydrogenase Inhibitor (SDHI), placing it in FRAC (Fungicide Resistance Action Committee) Group 7.[3] These fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding action physically obstructs the natural substrate, ubiquinone (coenzyme Q), from docking with the enzyme.[4][5]

The inhibition of ubiquinone reduction by this compound effectively halts the transfer of electrons from succinate to the remainder of the electron transport chain. This disruption has two major downstream consequences for the fungal cell:

  • Cessation of ATP Synthesis: The flow of electrons through the ETC is the driving force for ATP production via oxidative phosphorylation. By blocking this flow at Complex II, this compound severely impairs the cell's ability to generate energy in the form of ATP.

  • Interruption of the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate within the TCA cycle.[6] Inhibition by this compound leads to an accumulation of succinate, disrupting the cycle and depriving the cell of essential metabolic intermediates.[7]

The combined effect of energy depletion and metabolic disruption ultimately leads to the cessation of fungal growth and cell death.

Quantitative Data: Efficacy and Inhibition

The following table summarizes the available quantitative data on the efficacy of this compound against Rhizoctonia solani, a susceptible fungal pathogen. The data is compared with more recently synthesized this compound-heterocyclic carboxamide hybrids to provide context.

CompoundTarget OrganismEC₅₀ (mg/L)IC₅₀ (mg/L)Reference
This compoundRhizoctonia solani6.3862.02[8][9][10]
Hybrid Compound 17Rhizoctonia solani6.3252.58[8][9][10]
Hybrid Compound 18Rhizoctonia solani6.0656.86[8][9][10]
  • EC₅₀ (Median Effective Concentration): The concentration of the fungicide that inhibits the growth of the fungal population by 50%. A lower EC₅₀ value indicates higher antifungal activity.

  • IC₅₀ (Median Inhibitory Concentration): The concentration of the fungicide required to inhibit the activity of the target enzyme (Succinate Dehydrogenase) by 50%.

Experimental Protocols

Protocol for In Vitro Fungal Growth Inhibition Assay (EC₅₀ Determination)

This protocol describes a method to determine the concentration of this compound that inhibits fungal mycelial growth by 50%.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: Create a series of this compound dilutions from the stock solution.

  • Media Amendment: Add the this compound dilutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 mg/L). A control plate should be prepared containing only the solvent (DMSO) at the same concentration used in the treatment plates.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached a specified diameter.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.

Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method to measure the direct inhibitory effect of this compound on SDH activity.

  • Mitochondria Isolation:

    • Grow the fungal mycelia in a liquid medium (e.g., Potato Dextrose Broth).

    • Harvest the mycelia by filtration and wash with a buffer solution.

    • Disrupt the fungal cells using a method such as grinding with glass beads or a cell fractionator in a mannitol-based grinding medium.[11]

    • Isolate the mitochondria from the cell debris through differential centrifugation.[11]

  • Enzyme Activity Assay:

    • The assay mixture should contain a buffer (e.g., potassium phosphate buffer), succinate (as the substrate), an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP), and coenzyme Q.[4][12]

    • Add varying concentrations of this compound (dissolved in a solvent like DMSO) to the reaction mixture. A control reaction should contain only the solvent.

    • Initiate the reaction by adding the isolated mitochondrial suspension.

    • Monitor the reduction of the electron acceptor over time spectrophotometrically. For DCIP, this is observed as a decrease in absorbance at 600 nm.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each this compound concentration.

    • Determine the percentage of inhibition relative to the control reaction.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable inhibition curve.

Visualizations

Signaling and Metabolic Pathways

Fungal_Mitochondrial_ETC cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_ATP ATP Synthesis Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ ATP_Synthase ATP Synthase (Complex V) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O + 4H⁺ → 2H₂O This compound This compound This compound->Complex_II Inhibition ADP ADP + Pi ATP ATP ADP->ATP H⁺ Gradient

Caption: this compound inhibits Complex II (SDH), blocking electron flow from succinate to Coenzyme Q.

Experimental Workflows

SDH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Grow Fungal Mycelia B Harvest & Wash Mycelia A->B C Disrupt Cells B->C D Isolate Mitochondria via Differential Centrifugation C->D G Initiate Reaction with Mitochondrial Suspension D->G E Prepare Assay Buffer with Succinate and DCIP F Add this compound Dilutions E->F F->G H Monitor DCIP Reduction (ΔAbs at 600 nm) G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Plot Dose-Response Curve J->K L Calculate IC₅₀ Value K->L

Caption: Workflow for determining the IC₅₀ of this compound on succinate dehydrogenase (SDH).

EC50_Determination cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare PDA Medium C Amend PDA with This compound Dilutions A->C B Create this compound Serial Dilutions B->C D Pour Plates C->D E Inoculate with Fungal Mycelial Plug D->E F Incubate at 25°C E->F G Measure Colony Diameter F->G H Calculate % Growth Inhibition vs. Control G->H I Plot Dose-Response Curve H->I J Determine EC₅₀ Value via Probit Analysis I->J

Caption: Workflow for determining the EC₅₀ of this compound against fungal mycelial growth.

References

An In-Depth Technical Guide to the Core Mechanism of Benodanil as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benodanil is a systemic fungicide belonging to the benzanilide chemical class. Its primary mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) in fungi. By disrupting cellular respiration and energy production, this compound effectively controls a range of fungal pathogens. This technical guide provides a comprehensive overview of the core mechanism of this compound as a succinate dehydrogenase inhibitor (SDHI), presenting quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows involved. Although now considered largely obsolete, the study of this compound's mechanism provides valuable insights into the broader class of SDHI fungicides.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound exerts its fungicidal effect by targeting and inhibiting the enzyme succinate dehydrogenase (SDH). SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane, composed of four subunits: SdhA, SdhB, SdhC, and SdhD. It plays a dual role in cellular metabolism:

  • Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain (ETC): It transfers electrons from succinate to the quinone pool (ubiquinone), which then shuttles them to Complex III.

This compound is a ubiquinone-binding site inhibitor. Molecular docking studies suggest that this compound and its derivatives fit into the ubiquinone binding pocket, a cavity formed by the SdhB, SdhC, and SdhD subunits. By occupying this site, this compound physically obstructs the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters in the SdhB subunit to the quinone pool.

This inhibition of electron flow has two major consequences:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate within the mitochondrial matrix.[1][2] This accumulation can have significant downstream metabolic effects, including the potential for reverse electron transport at Complex I, leading to the generation of reactive oxygen species (ROS).[3]

  • Inhibition of Cellular Respiration: The interruption of the electron transport chain at Complex II severely curtails the production of ATP through oxidative phosphorylation, depriving the fungal cell of its primary energy source.

The overall effect is a cessation of fungal growth and, ultimately, cell death.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against succinate dehydrogenase has been quantified, primarily through the determination of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. The available data is predominantly for the fungus Rhizoctonia solani.

Parameter Fungus Value Reference
IC50 Rhizoctonia solani (SDH enzyme)62.02 mg/L[4][5]
EC50 Rhizoctonia solani (mycelial growth)6.38 mg/L[4][5]

Note: The difference between the IC50 (in vitro enzyme inhibition) and EC50 (in vivo fungal growth inhibition) values may be attributed to factors such as cellular uptake, metabolism, and transport of the compound to the target site within the fungal cell.

Information on the cross-resistance of this compound with other SDHIs is limited. However, studies on other SDHIs have shown that mutations in the genes encoding the SdhB, SdhC, and SdhD subunits can confer resistance. For instance, a P225F mutation in the SdhB subunit of Botrytis cinerea has been shown to confer resistance to this compound.[6] This highlights the potential for cross-resistance among different chemical classes of SDHIs that share the same binding region.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound and other SDHIs.

Isolation of Fungal Mitochondria

This protocol is adapted from methodologies used for isolating mitochondria from filamentous fungi for enzyme assays.[4]

  • Fungal Culture: Inoculate the desired fungal species (e.g., Rhizoctonia solani) in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate with shaking for several days to obtain sufficient mycelial mass.

  • Harvesting and Cell Disruption: Harvest the mycelia by vacuum filtration. Freeze the mycelial pads in liquid nitrogen and grind them to a fine powder using a mortar and pestle.

  • Homogenization: Resuspend the powdered mycelia in an ice-cold mitochondrial extraction buffer (e.g., 0.5 M sucrose, 10 mM KH2PO4, 10 mM KCl, 10 mM MgCl2, 0.2 mM EDTA, 2 mM PMSF, pH 7.2).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet cell debris. Repeat this step with the supernatant.

    • Transfer the resulting supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Washing and Resuspension: Discard the supernatant and gently resuspend the mitochondrial pellet in the extraction buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA protein assay. Store the mitochondrial preparation at -80°C until use.

Succinate Dehydrogenase (SDH) Activity Assay and IC50 Determination

This protocol describes a common spectrophotometric method for measuring SDH activity and determining the IC50 value of an inhibitor.[4][7][8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM phosphate buffer (pH 7.2) containing 250 mM sucrose and 3 mM NaN3 (to inhibit cytochrome c oxidase).

    • Substrate Solution: 1 M Succinate solution.

    • Electron Acceptor Solution: Dichlorophenolindophenol (DCPIP) solution (e.g., 5 mM).

    • Quinone Solution: 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Q0) solution (e.g., 50 mM in ethanol).

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the inhibitor.

  • Enzyme Activation: Pre-incubate the isolated mitochondria (diluted in extraction buffer) with 10 mM succinate at 30°C for 30 minutes to activate the enzyme.

  • Assay Reaction:

    • In a 96-well microplate, add the assay buffer.

    • Add the desired concentration of the this compound dilution (and a solvent control).

    • Add the electron acceptor (DCPIP) and the quinone (Q0) to the wells.

    • Initiate the reaction by adding the pre-activated mitochondrial suspension to each well.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm in a microplate reader at a constant temperature (e.g., 30°C). The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound-Induced SDH Inhibition

SDHI_Pathway cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate_Accumulation Succinate Accumulation SdhB SdhB (Fe-S clusters) UQ Ubiquinone (Q) SdhB->UQ ROS_Production Reactive Oxygen Species (ROS) Production SdhB->ROS_Production Reverse Electron Transport (at C1) ComplexIII Complex III UQ->ComplexIII e- ATP_Depletion ATP Depletion This compound This compound This compound->Block Block->UQ Inhibition

Caption: Mechanism of this compound inhibition of succinate dehydrogenase and its downstream consequences.

Experimental Workflow for SDHI Screening and Resistance Monitoring

SDHI_Workflow cluster_Phenotypic Phenotypic Screening cluster_Biochemical Biochemical Assay cluster_Genotypic Genotypic Analysis A1 Fungal Isolate Collection A2 Mycelial Growth Assay (EC50 Determination) A1->A2 A3 Categorize Isolates (Sensitive vs. Resistant) A2->A3 B1 Mitochondrial Isolation A3->B1 For resistant isolates C1 DNA Extraction A3->C1 For resistant isolates B2 SDH Activity Assay (IC50 Determination) B1->B2 C2 PCR Amplification of sdhB, sdhC, sdhD genes C1->C2 C3 DNA Sequencing C2->C3 C4 Identify Mutations C3->C4

Caption: A typical experimental workflow for screening SDHI fungicides and monitoring for resistance.

References

Benodanil: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties of Benodanil, an obsolete systemic anilide fungicide. The information is compiled from various scientific sources to support research and development activities. This compound is known for its role as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain in fungi.[1] Although no longer in widespread use, its chemical characteristics and mode of action remain of interest for the development of new active compounds.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and physical properties of this compound. This data is crucial for understanding its behavior in various chemical and biological systems.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name 2-iodo-N-phenylbenzamide[2][]
Common Name This compound[2]
CAS Number 15310-01-7[2][][4][5]
Chemical Formula C₁₃H₁₀INO[1][2][][4][5]
Molecular Weight 323.13 g/mol [2][][4][5]
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I[1][2]
InChI Key LJOZMWRYMKECFF-UHFFFAOYSA-N[1][2][]
Synonyms 2-Iodobenzanilide, BAS 3170F, Calirus, Benefit[2][][5][6]
Pesticide Type Fungicide[1]
Substance Groups Anilide fungicide, Benzanilide fungicide[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueConditionsSource
Physical State Colorless crystalline solid / White to off-white solidAmbient[1][4]
Melting Point 137 °C[1][][7][8]
Boiling Point 323.2 ± 25.0 °C (decomposes on heating)at 760 mmHg[][8]
Density 1.7 g/mL / 1.697 ± 0.06 g/cm³[1][]
Vapor Pressure 0.01 mPa (<0.01 mPa)at 20 °C[1][7]
Water Solubility 20 mg/Lat 20 °C, pH 7[1][7]
Solubility in DMSO ≥ 2.5 mg/mL (7.74 mM); 100 mg/mL (309.47 mM)[4]
Solubility in Acetone 401,000 mg/Lat 20 °C[7]
Solubility in Ethanol 77,000 mg/Lat 20 °C[1]
Solubility in Chloroform 93,000 mg/Lat 20 °C[1]
Solubility in Ethyl Acetate 120,000 mg/Lat 20 °C[1]
Octanol-Water Partition Coefficient (log P) 3.72 / 3.927at 20 °C, pH 7[1][6]
Henry's Law Constant 1.6 x 10⁻⁴ Pa m³ mol⁻¹at 25 °C[1]
Soil Degradation (Aerobic DT₅₀) 25 days (typical field)[1]
Hydrolysis Stable[7]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and general procedures for determining its key physical properties.

This compound is synthesized via the formation of a benzanilide structure. The following protocol is a generalized representation based on common laboratory and industrial methods.[1][8]

Reaction: 2-Iodobenzoic acid + Aniline → 2-Iodo-N-phenylbenzamide (this compound)

Materials and Reagents:

  • 2-Iodobenzoic acid

  • Aniline

  • Thionyl chloride or Phosgen (for activation of carboxylic acid)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)[1]

  • Tertiary amine base (e.g., Triethylamine)[1]

  • N,N-dimethylformamide (DMF) (catalyst)

Procedure:

  • Activation of 2-Iodobenzoic Acid:

    • Dissolve 2-Iodobenzoic acid in an excess of thionyl chloride with a catalytic amount of DMF.

    • Heat the mixture at reflux (e.g., 70 °C) for approximately 3 hours to form the acyl chloride (2-iodobenzoyl chloride).[9]

    • Remove the excess thionyl chloride by distillation under reduced pressure.[9]

  • Amide Formation:

    • Dissolve the resulting 2-iodobenzoyl chloride in an anhydrous solvent such as chloroform.

    • In a separate flask, dissolve aniline and a tertiary amine base (e.g., triethylamine, to act as an acid scavenger) in the same anhydrous solvent.

    • Slowly add the 2-iodobenzoyl chloride solution to the aniline solution under controlled temperature conditions (e.g., on an ice bath).

    • Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl) to remove excess aniline and base, followed by a dilute base (e.g., NaHCO₃ solution) to remove any unreacted acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the crude this compound product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure this compound.

Below is a workflow diagram illustrating this synthesis process.

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification A 2-Iodobenzoic Acid C 2-Iodobenzoyl Chloride A->C Reflux (70°C, 3h) B Thionyl Chloride + DMF (cat.) B->C E Crude this compound C->E Anhydrous Chloroform, RT, 6h D Aniline + Triethylamine D->E F Washing & Drying E->F G Recrystallization / Chromatography F->G H Pure this compound G->H

Caption: General workflow for the laboratory synthesis of this compound.

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. The shake-flask method is a standard protocol for its determination.

Materials and Reagents:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Glassware (e.g., separatory funnels or centrifuge tubes with screw caps)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

  • Partitioning:

    • Accurately weigh a small amount of this compound and dissolve it in the n-octanol phase to create a stock solution.

    • Add a known volume of the this compound stock solution to a centrifuge tube.

    • Add a known volume of the water phase to the tube. The volume ratio of octanol to water can be varied (e.g., 1:1, 1:2, 2:1) to ensure accurate measurement.

    • Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the mixture at a moderate speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the water phase.

    • Determine the concentration of this compound in each aliquot using a suitable and pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase:

      • P = C_octanol / C_water

    • The log P is the base-10 logarithm of this value:

      • log P = log₁₀(P)

    • The experiment should be repeated at least three times to ensure reproducibility.

Mechanism of Action and Signaling Pathway

This compound's primary mode of action as a fungicide is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1] This disruption halts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

The diagram below illustrates the inhibitory effect of this compound on the mitochondrial respiratory chain.

G cluster_etc Mitochondrial Electron Transport Chain cluster_inputs cluster_outputs ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- Fumarate Fumarate ComplexII->Fumarate (Oxidation) ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) ATP ATP Synthesis ComplexIV->ATP Drives Q->ComplexIII e- CytC->ComplexIV e- NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII This compound This compound This compound->ComplexII INHIBITS

Caption: this compound inhibits Complex II (SDH) in the electron transport chain.

References

In-Depth Technical Guide to Benodanil (CAS No. 15310-01-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benodanil (CAS No. 15310-01-7) is a systemic fungicide belonging to the benzanilide class of chemicals.[1] Historically used for the control of rust diseases in various crops, it has since been largely superseded by newer agents.[1][2] Its mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme (EC 1.3.5.1), a key component of the mitochondrial electron transport chain in fungi.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, experimental procedures for the evaluation of its biological activity, and available toxicological data. The information is presented to support research and development activities in the fields of agriculture, mycology, and drug discovery.

Chemical and Physical Properties

This compound, chemically known as 2-iodo-N-phenylbenzamide, is a colorless crystalline solid.[1][4] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 15310-01-7[4]
Molecular Formula C₁₃H₁₀INO[2]
Molecular Weight 323.13 g/mol [1]
IUPAC Name 2-iodo-N-phenylbenzamide[4]
Synonyms 2-Iodobenzanilide, BAS 3170F, Calirus[1]
Melting Point 137 °C[5]
Water Solubility 20 mg/L (at 20 °C)[6]
LogP (Octanol-Water Partition Coefficient) 3.927[7]

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between 2-iodobenzoic acid and aniline. A common laboratory-scale procedure involves the conversion of 2-iodobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with aniline.

Experimental Protocol: Synthesis of 2-iodo-N-phenylbenzamide

Materials:

  • 2-iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 2-iodobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has completely dissolved.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-iodobenzoyl chloride is obtained as an oil or low-melting solid and can be used in the next step without further purification.

Step 2: Synthesis of 2-iodo-N-phenylbenzamide (this compound)

  • Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Dissolve the crude 2-iodobenzoyl chloride from Step 1 in dichloromethane and add it dropwise to the aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 2-iodo-N-phenylbenzamide as a colorless crystalline solid.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation 2-Iodobenzoic_Acid 2-Iodobenzoic Acid 2-Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride 2-Iodobenzoic_Acid->2-Iodobenzoyl_Chloride + SOCl₂, DMF (cat.), Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) This compound This compound (2-Iodo-N-phenylbenzamide) 2-Iodobenzoyl_Chloride->this compound + Aniline, Et₃N, CH₂Cl₂ Aniline Aniline Triethylamine Triethylamine (Et₃N)

Caption: Synthesis workflow for this compound.

Biological Activity

This compound's primary biological activity is as a fungicide, specifically targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

Antifungal Activity

The antifungal efficacy of this compound can be quantified using the mycelial growth rate method. This assay determines the concentration of the compound required to inhibit the growth of a fungal pathogen by 50% (EC₅₀).

Materials:

  • Pure cultures of test fungi (e.g., Rhizoctonia solani, Fusarium oxysporum, Alternaria tenuissima, Alternaria solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (e.g., in acetone or DMSO)

  • Aqueous Tween 60 (1%)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Prepare a series of dilutions of the this compound stock solution.

  • Add the appropriate volume of each this compound dilution to molten PDA medium to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, take a mycelial plug using a sterile cork borer and place it in the center of each PDA plate.

  • Incubate the plates at an appropriate temperature (e.g., 28 ± 1 °C) for a period sufficient for the mycelium in the control plate to reach the edge of the dish.

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Succinate Dehydrogenase (SDH) Inhibition

The direct inhibitory effect of this compound on its target enzyme, SDH, can be measured through an in vitro enzyme assay. This assay typically involves the isolation of mitochondria from the target fungus and measuring the rate of an SDH-catalyzed reaction in the presence and absence of the inhibitor.

Materials:

  • Fungal mycelia (e.g., Rhizoctonia solani)

  • Mitochondria isolation buffer

  • Assay buffer (e.g., potassium phosphate buffer)

  • Succinate (substrate)

  • Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the fungal mycelia using standard cell fractionation techniques.

  • Prepare a reaction mixture in a cuvette containing the assay buffer, succinate, and the electron acceptors.

  • Add a specific amount of the isolated mitochondrial suspension to the cuvette.

  • Initiate the reaction and monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.

  • Repeat the assay with various concentrations of this compound added to the reaction mixture.

  • Calculate the rate of the enzymatic reaction for each concentration of this compound.

  • Determine the concentration of this compound that inhibits the enzyme activity by 50% (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Antifungal Activity Workflow cluster_1 SDH Inhibition Assay Workflow Prepare_Cultures Prepare Fungal Cultures Inoculate Inoculate Plates Prepare_Cultures->Inoculate Prepare_Plates Prepare PDA Plates with this compound Prepare_Plates->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate_EC50 Calculate EC₅₀ Measure->Calculate_EC50 Isolate_Mitochondria Isolate Fungal Mitochondria Prepare_Assay Prepare Reaction Mixture Isolate_Mitochondria->Prepare_Assay Add_Inhibitor Add this compound Prepare_Assay->Add_Inhibitor Measure_Activity Measure SDH Activity Add_Inhibitor->Measure_Activity Calculate_IC50 Calculate IC₅₀ Measure_Activity->Calculate_IC50

Caption: Experimental workflows for biological assays.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antifungal Activity of this compound

Fungal SpeciesEC₅₀ (mg/L)Reference(s)
Rhizoctonia solani6.38[3]

Table 2: Succinate Dehydrogenase Inhibition by this compound

Fungal SpeciesIC₅₀ (mg/L)Reference(s)
Rhizoctonia solani62.02[3]

Mechanism of Action

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial electron transport chain.[2][3] SDH catalyzes the oxidation of succinate to fumarate, a crucial step in the citric acid cycle and cellular respiration.[8] By binding to the ubiquinone-binding site of the SDH complex, this compound disrupts the electron flow, leading to a depletion of cellular ATP and ultimately fungal cell death.[3]

G Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH enters Fumarate Fumarate SDH->Fumarate converts to ETC Electron Transport Chain SDH->ETC donates electrons to This compound This compound This compound->SDH inhibits ATP_Production ATP Production ETC->ATP_Production

Caption: Mechanism of action of this compound.

Toxicology

This compound is reported to be not highly toxic to mammals.[2] However, comprehensive toxicological data is limited as the compound is largely obsolete.

Table 3: Acute Toxicity of this compound

TestSpeciesRouteValueReference(s)
LD₅₀RatOral> 6400 mg/kg[5]
LD₅₀RatDermal> 2000 mg/kg[5]

Conclusion

This compound is a historically significant fungicide with a well-defined mechanism of action targeting the succinate dehydrogenase enzyme. This technical guide provides a consolidated resource for researchers and professionals, offering detailed protocols for its synthesis and biological evaluation, along with a summary of its chemical, physical, and toxicological properties. While its agricultural use has declined, this compound remains a valuable tool compound for studies on fungal respiration, SDH inhibitors, and the development of new antifungal agents. The provided experimental methodologies can serve as a foundation for further research and comparative studies in these areas.

References

Benodanil: A Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of the fungicide benodanil. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure

This compound, with the IUPAC name 2-iodo-N-phenylbenzamide, is an organic compound belonging to the benzanilide class of fungicides.[1][2] Its chemical structure consists of a benzamide core with an iodine atom at the 2-position of the benzoic acid ring and a phenyl group attached to the amide nitrogen.

The key structural details are summarized in the table below.

IdentifierValueSource
IUPAC Name 2-iodo-N-phenylbenzamide[1][2]
Chemical Formula C₁₃H₁₀INO[1][3][4][5]
Molecular Weight 323.13 g/mol [1][3][4][6][7]
CAS Number 15310-01-7[1][3][4][5][6]
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I[8]
InChI Key LJOZMWRYMKECFF-UHFFFAOYSA-N[5][6][8]

Physicochemical and Fungicidal Properties

This compound is a white crystalline solid that is practically insoluble in water.[9] It was introduced as a systemic fungicide, particularly effective against rust diseases.[1] Although now considered obsolete for many agricultural applications, its mode of action as a succinate dehydrogenase inhibitor remains a subject of scientific interest.[8]

PropertyValueSource
Melting Point 137 °C / 143.6 °C[6][9]
Boiling Point 323.2±25.0°C at 760 mmHg[6]
Solubility Practically insoluble in water, Soluble in DMSO[6][9]
LD₅₀ (oral, rat) 6400 mg/kg[9]
LD₅₀ (dermal, rat) > 2000 mg/kg[9]
EC₅₀ (against R. solani) 6.38 mg/L[1]
IC₅₀ (against SDH) 62.02 mg/L

Synthesis of this compound

There are two primary reported routes for the synthesis of this compound. Both methods involve the formation of an amide bond between a derivative of 2-iodobenzoic acid and aniline.

Synthesis Route 1: From 2-Iodobenzoic Acid and Aniline

This is a direct amidation method where 2-iodobenzoic acid is activated and then reacted with aniline.

Benodanil_Synthesis_Route_1 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 2-Iodobenzoic_Acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., SOCl₂, PPh₃/I₂) Activating_Agent->Activated_Intermediate This compound This compound Activated_Intermediate->this compound Amidation Aniline Aniline Aniline->this compound Base Base (e.g., Triethylamine) Base->this compound Solvent/Base

Caption: Synthesis of this compound from 2-Iodobenzoic Acid and Aniline.

  • Activation of 2-Iodobenzoic Acid: To a solution of 2-iodobenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane), an activating agent such as thionyl chloride or a triphenylphosphine/iodine mixture is added.[1] The reaction is typically stirred at room temperature or slightly elevated temperatures until the conversion to the activated intermediate (e.g., 2-iodobenzoyl chloride) is complete.

  • Amidation: The activated intermediate is then reacted with aniline in the presence of a base, such as triethylamine, to neutralize the acid byproduct. The reaction mixture is stirred, typically at room temperature, for several hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Route 2: From Aniline and Phosgene

This alternative route involves the initial formation of phenylisocyanate from aniline, which then reacts with 2-iodobenzoic acid.[9]

Benodanil_Synthesis_Route_2 Aniline Aniline Phenylisocyanate Phenylisocyanate Aniline->Phenylisocyanate Reaction Phosgene Phosgene Phosgene->Phenylisocyanate Intermediate Carbamic Acid- Carboxylic Acid Anhydride (unstable) Phenylisocyanate->Intermediate 2-Iodobenzoic_Acid 2-Iodobenzoic Acid 2-Iodobenzoic_Acid->Intermediate This compound This compound Intermediate->this compound Decarboxylation

Caption: Synthesis of this compound via Phenylisocyanate Intermediate.

A specific, detailed experimental protocol for this route for this compound is not available. The following is a generalized procedure:

  • Formation of Phenylisocyanate: Aniline is reacted with phosgene in an inert solvent. This reaction is hazardous and requires specialized equipment and safety precautions.

  • Reaction with 2-Iodobenzoic Acid: The resulting phenylisocyanate is then reacted with 2-iodobenzoic acid. This reaction proceeds through an unstable carbamic acid-carboxylic acid anhydride intermediate.[9]

  • Decarboxylation and Product Formation: The unstable intermediate undergoes decarboxylation to form this compound.[9]

  • Work-up and Purification: The purification procedure would be similar to that described in Route 1.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[8] This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen.

Benodanil_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_II Succinate Dehydrogenase (Complex II) Fumarate Fumarate Complex_II->Fumarate Ubihydroquinone Ubihydroquinone (QH₂) Complex_II->Ubihydroquinone Succinate Succinate Succinate->Complex_II Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II This compound This compound This compound->Complex_II Inhibits

Caption: this compound inhibits Succinate Dehydrogenase (Complex II).

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay (Generalized)

The following is a generalized protocol for determining the inhibitory effect of this compound on succinate dehydrogenase, based on methods used for other SDH inhibitors.

  • Isolation of Mitochondria: Fungal mycelia are harvested and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction.

  • SDH Activity Assay: The activity of SDH in the isolated mitochondria is measured spectrophotometrically. A common method involves monitoring the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate as the substrate and an artificial electron acceptor.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound (dissolved in a suitable solvent like DMSO). The rate of the reaction is measured and compared to a control without the inhibitor.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and mechanism of action of this compound. While this compound itself is an older fungicide, the study of its properties and synthesis provides valuable insights for the development of new and more effective succinate dehydrogenase inhibitors. The provided generalized experimental protocols offer a starting point for researchers interested in the synthesis and biological evaluation of this compound and related compounds. Further research to delineate specific and optimized synthesis protocols would be a valuable contribution to the field.

References

Benodanil: A Technical Whitepaper on an Obsolete Systemic Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benodanil, a systemic fungicide belonging to the benzanilide chemical class, was once utilized for the control of rust diseases in various crops. Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. Despite its initial efficacy, this compound is now considered obsolete. This technical guide provides an in-depth analysis of this compound, covering its chemical and physical properties, mechanism of action, synthesis, fungicidal spectrum, and toxicological and environmental fate profiles. Detailed experimental protocols and a discussion on the reasons for its obsolescence are also presented to offer a comprehensive understanding for researchers and professionals in the field of fungicide development.

Introduction

This compound (IUPAC name: 2-iodo-N-phenylbenzamide) is a systemic fungicide that was introduced for the control of various fungal pathogens, particularly rusts, on cereals and other crops.[1] As a member of the benzanilide group, its fungicidal activity stems from its ability to disrupt the fungal respiratory process.[2][3] This document serves as a detailed technical resource on this compound, compiling available scientific data to provide a thorough understanding of its properties and the factors that led to its discontinuation in many regions.

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various environmental and biological systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-iodo-N-phenylbenzamide[4]
CAS Registry Number 15310-01-7[5]
Molecular Formula C₁₃H₁₀INO[6]
Molecular Weight 323.13 g/mol [6]
Physical State Crystalline solid[5]
Melting Point 137 °C[5]
Vapor Pressure <0.01 mPa (at 20 °C)[3][5]
Water Solubility 20 mg/L (at 20 °C)[3][5][7]
Log K_ow_ (Octanol-Water Partition Coefficient) 3.72[3]
Henry's Law Constant 1.6 x 10⁻⁴ Pa m³/mol (at 25 °C)[3]

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity is attributed to its role as a succinate dehydrogenase inhibitor (SDHI).[2][3] SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound blocks the oxidation of succinate to fumarate. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Benodanil_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

Synthesis of this compound

This compound is synthesized through the formation of a benzanilide structure.[2][3] A common method involves the reaction of 2-iodobenzoic acid or its derivatives with aniline.[2][3] This reaction is typically facilitated by the use of solvents like chloroform and a base such as triethylamine to promote the coupling and ensure the stability of the final product.[2]

Benodanil_Synthesis Reactant1 2-Iodobenzoic Acid Product This compound Reactant1->Product Reactant2 Aniline Reactant2->Product Reagents Solvent (e.g., Chloroform) Base (e.g., Triethylamine) Reagents->Product Reaction Conditions

Caption: General synthesis pathway of this compound.

Fungicidal Spectrum and Efficacy

This compound was primarily used to control rust diseases on a variety of crops, including cereals, vegetables, coffee, and ornamentals.[1] It also showed activity against loose smuts and bunt.[1] The efficacy of this compound against specific fungal pathogens can be quantified by its EC₅₀ value, which is the concentration of the fungicide that inhibits 50% of the fungal growth.

Table 2: Fungicidal Efficacy of this compound

Fungal PathogenEC₅₀ (mg/L)Reference(s)
Rhizoctonia solani6.38[8]

Toxicological Profile

The toxicological data for this compound indicates a low acute toxicity profile for mammals. A summary of the available data is presented in Table 3.

Table 3: Toxicological Data for this compound

TestSpeciesRouteValueReference(s)
Acute Oral LD₅₀ RatOral> 6400 mg/kg[3]
Acute Oral LD₅₀ Rat (male)Oral6400 mg/kg[7]

Environmental Fate

This compound is considered to be not persistent in soil systems and is not expected to leach into groundwater based on its chemical properties.[1] It has moderate aqueous solubility and low volatility.[1][3]

Table 4: Environmental Fate Data for this compound

ParameterValueInterpretationReference(s)
Hydrolysis StableNot readily degraded by water[5]
Soil Persistence Not persistentDegrades in soil[1]
Leaching Potential LowUnlikely to contaminate groundwater[1]

Reasons for Obsolescence

Benodanil_Obsolescence This compound This compound Usage Resistance Development of Fungal Resistance This compound->Resistance Leads to NewFungicides Introduction of Newer, More Effective Fungicides This compound->NewFungicides Competes with Obsolescence Obsolescence of this compound Resistance->Obsolescence NewFungicides->Obsolescence

Caption: Factors contributing to the obsolescence of this compound.

Experimental Protocols

Fungicide Efficacy Testing (General Protocol)

This protocol outlines a general method for assessing the in vitro efficacy of a fungicide like this compound against a target fungal pathogen.

Fungicide_Efficacy_Workflow Start Start PrepareMedia Prepare Fungal Growth Media (e.g., PDA) Start->PrepareMedia AddFungicide Incorporate this compound at Varying Concentrations PrepareMedia->AddFungicide Inoculate Inoculate Plates with Target Fungal Pathogen AddFungicide->Inoculate Incubate Incubate at Optimal Temperature and Duration Inoculate->Incubate MeasureGrowth Measure Fungal Colony Diameter Incubate->MeasureGrowth CalculateEC50 Calculate EC50 Value MeasureGrowth->CalculateEC50 End End CalculateEC50->End SDH_Inhibition_Assay_Workflow Start Start IsolateMitochondria Isolate Mitochondria from Target Fungus Start->IsolateMitochondria PrepareReaction Prepare Reaction Mixture: Buffer, Succinate, Electron Acceptor (e.g., DCPIP) IsolateMitochondria->PrepareReaction Addthis compound Add this compound at Varying Concentrations PrepareReaction->Addthis compound InitiateReaction Add Mitochondrial Suspension to Initiate Reaction Addthis compound->InitiateReaction MonitorAbsorbance Monitor Decrease in Absorbance of Electron Acceptor over Time InitiateReaction->MonitorAbsorbance CalculateIC50 Calculate IC50 Value MonitorAbsorbance->CalculateIC50 End End CalculateIC50->End

References

Benodanil: An In-depth Technical Guide to its Environmental Fate and Soil Persistence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and soil persistence of the obsolete fungicide benodanil. Due to its discontinued use, publicly available data is limited. This document synthesizes the available quantitative data, outlines plausible degradation pathways based on structurally related compounds, and describes representative experimental protocols as per international guidelines.

Executive Summary

This compound (2-iodo-N-phenylbenzamide) is a fungicide that is no longer in commercial use.[1] It is characterized by moderate aqueous solubility and low volatility.[1][2] In soil, this compound is considered non-persistent, with microbial degradation being the primary dissipation route.[1] It is classified as slightly mobile in soil, suggesting a limited potential for leaching to groundwater.[1] This guide collates the available numerical data on its environmental behavior and outlines the likely metabolic pathways in soil.

Quantitative Data on Environmental Fate

Table 1: Soil Persistence of this compound

ParameterValueConditionsSource
Aerobic Soil Metabolism (DT₅₀)25 daysTypical Field[1]
Aerobic Soil Metabolism (DT₅₀)25 daysNot SpecifiedM4 (GLEAMS Model database) via AERU[1]

Table 2: Physicochemical Properties and Mobility of this compound

ParameterValueTemperature (°C)Source
Water Solubility20 mg/L20[2]
Vapor Pressure<0.01 mPa20[2]
Henry's Law Constant1.6 x 10⁻⁴ Pa m³ mol⁻¹25L3 via AERU[1]
Soil Adsorption Coefficient (Koc)Data not available--
Mobility ClassificationSlightly mobile-[1]

Table 3: Abiotic Degradation of this compound

ParameterValue/RateConditionsSource
Aqueous HydrolysisStableNot Specified[2]
Aqueous PhotolysisData not available--

Experimental Protocols

Detailed experimental protocols for the specific studies cited for this compound are not available in the public record. Therefore, this section describes a representative, standardized protocol for an aerobic soil metabolism study, based on established international guidelines such as those from the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency).

Representative Aerobic Soil Metabolism Study Protocol (Based on OECD Guideline 307 & EPA OPPTS 835.4100)

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic laboratory conditions.

Methodology:

  • Soil Selection: A minimum of three different soil types are typically used, representing a range of textures (e.g., sandy loam, clay loam), organic carbon content, and pH relevant to the intended use areas of the pesticide.[3] Soils are freshly collected and sieved (e.g., to <2 mm) to ensure homogeneity.

  • Test Substance: Radiolabeled (commonly ¹⁴C) this compound would be used to facilitate tracking of the parent compound and its degradation products through the soil matrix and any volatile fractions.

  • Application: The test substance is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.[3] For a surface-applied chemical, this is calculated based on uniform incorporation into the top layer of soil (e.g., 2.5 to 10 cm).[3]

  • Incubation: The treated soil samples are maintained in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.[3] A continuous flow of humidified, carbon dioxide-free air is passed through the incubation vessels to maintain aerobic conditions.

  • Trapping of Volatiles: The effluent air from the incubation vessels is passed through traps containing solutions (e.g., ethylene glycol for organic volatiles, potassium hydroxide for ¹⁴CO₂) to capture any volatile degradation products.[3]

  • Sampling and Analysis: Replicate soil samples are removed at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Soil is extracted using appropriate organic solvents.

    • The distribution of radioactivity between the soil extracts, unextracted soil residues, and volatile traps is determined using Liquid Scintillation Counting (LSC).

    • The extracts are analyzed using chromatographic techniques (e.g., High-Performance Liquid Chromatography - HPLC, Thin-Layer Chromatography - TLC) to separate the parent compound from its metabolites.

    • The identity of major degradation products (>10% of applied radioactivity) is confirmed using mass spectrometry (MS).

  • Data Analysis: The concentration of this compound remaining at each time point is used to calculate the degradation kinetics, typically assuming first-order kinetics. The time taken for 50% of the initial concentration to dissipate (DT₅₀) is then determined. A mass balance is performed at each sampling interval to account for all applied radioactivity.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the plausible environmental fate of this compound and a typical workflow for its study.

Benodanil_Degradation_Pathway This compound This compound (2-Iodo-N-phenylbenzamide) Amide_Hydrolysis Amide Bond Hydrolysis This compound->Amide_Hydrolysis Metabolite1 2-Iodobenzoic Acid Amide_Hydrolysis->Metabolite1 Metabolite2 Aniline Amide_Hydrolysis->Metabolite2 Further_Degradation1 Further Microbial Degradation Metabolite1->Further_Degradation1 Further_Degradation2 Further Microbial Degradation Metabolite2->Further_Degradation2 Mineralization Mineralization (CO2, H2O, etc.) Further_Degradation1->Mineralization Further_Degradation2->Mineralization Experimental_Workflow Start Start: Soil Collection & Characterization Application Application of ¹⁴C-Benodanil to Soil Start->Application Incubation Aerobic Incubation (Constant Temp & Moisture) Application->Incubation Volatiles Trapping of Volatiles (¹⁴CO₂ & Organic) Incubation->Volatiles Sampling Time-course Soil Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis Radioactivity Measurement (LSC) & Chromatographic Analysis (HPLC, TLC) Extraction->Analysis Identification Metabolite Identification (MS) Analysis->Identification Data_Analysis Data Analysis: Degradation Kinetics (DT₅₀) Mass Balance Identification->Data_Analysis End End: Final Report Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols: Benodanil Succinate Dehydrogenase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benodanil is a systemic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3] SDHIs act by disrupting the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production.[4][5][6] Specifically, they target and inhibit the activity of succinate dehydrogenase (SDH), also known as Complex II, an enzyme complex that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4][5][6][7] The inhibition of SDH leads to a blockage of cellular respiration and ultimately, fungal cell death. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against succinate dehydrogenase.

Principle of the Assay

The activity of succinate dehydrogenase can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. In this protocol, 2,6-dichlorophenolindophenol (DCPIP) is used as the electron acceptor.[8][9] SDH catalyzes the oxidation of succinate to fumarate. The electrons released during this reaction are transferred to DCPIP, causing it to be reduced and change color from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to the SDH activity.[9] The presence of an inhibitor like this compound will decrease the rate of DCPIP reduction.

Mechanism of Action of this compound

This compound and other SDHI fungicides function by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. By doing so, this compound effectively halts the transfer of electrons from the iron-sulfur clusters within SDH to the ubiquinone pool. This interruption of the electron transport chain disrupts ATP synthesis and leads to the accumulation of reactive oxygen species, ultimately causing fungal cell death.

cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA Tricarboxylic Acid (TCA) Cycle ComplexI Complex I UQ Ubiquinone (Coenzyme Q) ComplexI->UQ e- ComplexII Succinate Dehydrogenase (Complex II) ComplexII->UQ e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV UQ->ComplexIII e- CytC->ComplexIV e- Succinate Succinate Succinate->ComplexII Oxidation This compound This compound (SDHI) This compound->ComplexII Inhibition

Caption: Mechanism of this compound as an SDH inhibitor.

Quantitative Data

The inhibitory effect of a compound on an enzyme is often quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget OrganismIC50 (mg/L)Reference
This compoundRhizoctonia solani62.02[1][2][3]

Experimental Protocol

This protocol is adapted from general succinate dehydrogenase activity assays and should be optimized for the specific fungal species or enzyme source.

Materials and Reagents:

  • Mitochondrial fraction isolated from the target fungus (e.g., Rhizoctonia solani)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Succinate (100 mM)

  • 2,6-dichlorophenolindophenol (DCPIP) (2 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare serial dilutions of This compound in DMSO D Add assay buffer, mitochondrial suspension, and this compound/DMSO to each well of a 96-well plate A->D B Isolate mitochondrial fraction from target fungus B->D C Prepare assay buffer and reagent solutions C->D E Pre-incubate the mixture D->E F Initiate the reaction by adding Succinate and DCPIP E->F G Measure the decrease in absorbance at 600 nm over time F->G H Calculate the rate of DCPIP reduction G->H I Determine the percentage of inhibition and calculate the IC50 value H->I

Caption: Experimental workflow for the SDH inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions to be tested.

    • Prepare the working solutions of potassium phosphate buffer, succinate, and DCPIP.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.4)

      • 10 µL of the mitochondrial suspension

      • 5 µL of the this compound dilution (or DMSO for the control)

    • Include a blank control containing all reagents except the mitochondrial suspension.

  • Pre-incubation:

    • Incubate the microplate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • To each well, add 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to start the reaction.

    • Immediately place the microplate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and the control.

    • Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Troubleshooting

  • High background absorbance: Ensure the blank control is properly prepared and subtracted from all readings. The mitochondrial suspension itself may have some absorbance.

  • Low signal: The concentration of the mitochondrial extract may be too low. Consider concentrating the extract or increasing the amount used in the assay. The activity of the enzyme can also decrease over time, so use freshly prepared extracts.

  • Precipitation of this compound: If this compound precipitates at higher concentrations, consider using a co-solvent or adjusting the final DMSO concentration in the assay (ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme).

Conclusion

This protocol provides a robust method for assessing the inhibitory activity of this compound against succinate dehydrogenase. The provided information on the mechanism of action and the experimental workflow will aid researchers in understanding and executing this assay. Accurate determination of the IC50 value is crucial for evaluating the potency of SDHI fungicides and for the development of new and effective crop protection agents.

References

Application Notes and Protocols for Benodanil Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benodanil is a benzanilide fungicide that functions as a succinate dehydrogenase inhibitor, disrupting the mitochondrial electron transport chain.[1][2] Its application in research, particularly in studies involving fungal biology, cellular respiration, and drug discovery, necessitates the accurate preparation and proper storage of stock solutions to ensure experimental reproducibility and integrity. These application notes provide a detailed protocol for the preparation of this compound stock solutions, guidance on storage conditions to maintain stability, and a summary of its relevant physicochemical properties.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₀INO[3][4]
Molecular Weight 323.13 g/mol [3][4][]
Appearance White to off-white solid[3]
Melting Point 137 °C[][6]
Water Solubility 20 mg/L (at 20 °C)[6][7]
Solubility in DMSO 100 mg/mL (309.47 mM)[3]
Organic Solubility Soluble in Acetone, Chloroform, Ethanol, and Ethyl Acetate.[6]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent for achieving a high concentration stock solution.[3][][8]

Materials:

  • This compound powder (purity >98%)

  • Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Ultrasonic bath

Procedure:

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing this compound: Carefully weigh out 32.31 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. If dissolution is slow, gentle warming or sonication can be used to facilitate the process.[3] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of this compound Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

Storage TemperatureDurationRecommendations
-80°C 6 monthsRecommended for long-term storage.[3]
-20°C 1 monthSuitable for short-term storage.[3][8]
4°C Days to weeksFor very short-term storage.[8]
Room Temperature Not RecommendedShipped at ambient temperature but not recommended for storage.[8]

Key Storage Recommendations:

  • Store aliquots in a dark, dry place.[8]

  • Protect from light.

  • Use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

  • For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]

Experimental Workflow and Signaling Pathway Diagrams

Workflow for this compound Stock Solution Preparation and Storage

Benodanil_Stock_Preparation start Start weigh Weigh 32.31 mg This compound Powder start->weigh add_dmso Add 1.0 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_dissolution Visually Inspect for Particles dissolve->check_dissolution check_dissolution->dissolve Particles Present filter Optional: 0.22 µm Sterile Filter check_dissolution->filter Completely Dissolved aliquot Aliquot into Single-Use Tubes filter->aliquot label Label Aliquots aliquot->label store Store at -20°C or -80°C label->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

This compound's Mechanism of Action: Inhibition of Succinate Dehydrogenase

Benodanil_MOA succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate fadh2 FADH₂ sdh->fadh2 fad FAD fad->sdh etc Electron Transport Chain fadh2->etc e⁻ This compound This compound This compound->sdh Inhibits

Caption: this compound inhibits Complex II of the electron transport chain.

References

Laboratory Formulation of Benodanil for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory formulation and use of Benodanil, a benzanilide fungicide, for research purposes. This document includes information on its chemical properties, preparation of stock and working solutions, and methodologies for in vitro antifungal assays.

Chemical and Physical Properties

This compound (2-iodo-N-phenylbenzamide) is a systemic fungicide that acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-iodo-N-phenylbenzamide[2]
CAS Number 15310-01-7[2]
Molecular Formula C₁₃H₁₀INO[2]
Molecular Weight 323.13 g/mol [2]
Appearance Solid powder
Melting Point 137 °C
Solubility in Water (20°C) 20 mg/L[1]
Purity Typically >98%

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for preparing appropriate formulations for various experimental needs. Quantitative solubility data is summarized in Table 2. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (g/L)Temperature (°C)Reference
Acetone40120[1]
Ethyl acetate12020[1]
Ethanol9320[1]
Dimethyl sulfoxide (DMSO)≥ 100,000 (100 mg/mL)Room Temperature[3]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1] This inhibition disrupts the electron transport chain, leading to a cessation of ATP production and ultimately fungal cell death. The IC₅₀ value of this compound against the succinate dehydrogenase of Rhizoctonia solani has been reported to be 62.02 mg/L.

The following diagram illustrates the site of action of this compound within the mitochondrial electron transport chain.

Benodanil_Mechanism_of_Action TCA TCA Cycle Succinate Succinate TCA->Succinate produces ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII oxidized by Fumarate Fumarate ComplexII->Fumarate Q Ubiquinone (Q) ComplexII->Q reduces This compound This compound This compound->ComplexII inhibits QH2 Ubiquinol (QH₂) Q->QH2 ComplexIII Complex III QH2->ComplexIII ETC To rest of Electron Transport Chain ComplexIII->ETC

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Experimental Protocols

Preparation of this compound Stock Solution (for in vitro assays)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

  • Carefully weigh 10 mg of this compound powder into the tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[3]

Preparation of this compound Working Solutions for In Vitro Antifungal Susceptibility Testing

This protocol outlines the preparation of working solutions by diluting the DMSO stock solution into a suitable fungal growth medium (e.g., Potato Dextrose Broth [PDB] or Agar [PDA]).

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile fungal growth medium (liquid or molten agar)

  • Sterile tubes for serial dilutions

  • Pipettors and sterile filter tips

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile fungal growth medium to achieve the desired final concentrations for the assay.

    • Important: The final concentration of DMSO in the growth medium should not exceed a level that affects fungal growth (typically ≤1% v/v). A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in the experiment.

  • For agar-based assays, add the appropriate volume of the diluted this compound solution to the molten agar (cooled to ~45-50°C) and mix well before pouring into petri dishes.

  • For broth microdilution assays, add the diluted this compound solutions to the wells of a microtiter plate, followed by the fungal inoculum.

In Vitro Antifungal Susceptibility Testing: A General Workflow

The following diagram outlines a general workflow for determining the antifungal activity of this compound using a broth microdilution or agar dilution method.

Benodanil_In_Vitro_Workflow Start Start PrepStock Prepare 10 mg/mL This compound Stock in DMSO Start->PrepStock PrepWorking Prepare Serial Dilutions of this compound in Growth Medium PrepStock->PrepWorking Inoculate Inoculate Plates/Tubes (with this compound and Controls) PrepWorking->Inoculate PrepInoculum Prepare Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate at Optimal Temperature and Duration Inoculate->Incubate AssessGrowth Assess Fungal Growth (Visually or Spectrophotometrically) Incubate->AssessGrowth DataAnalysis Data Analysis (e.g., Calculate MIC/IC₅₀) AssessGrowth->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro antifungal testing of this compound.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound powder and its solutions.

  • Engineering Controls: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of dust. Ensure adequate ventilation in the laboratory when working with solutions.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

  • Storage: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Always consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Preparation of Benodanil Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, handling, and quality control of Benodanil analytical standards. The protocols are intended for use in analytical laboratories for research, quality control, and drug development purposes.

Introduction

This compound (2-iodo-N-phenylbenzamide) is a systemic fungicide belonging to the benzanilide class.[1] It functions by inhibiting the succinate dehydrogenase (SDH) enzyme (EC 1.3.5.1) in the mitochondrial respiratory chain, disrupting the fungal metabolic process.[1][2] Accurate quantification of this compound in various matrices is crucial for residue analysis, formulation development, and metabolic studies. The preparation of a precise and stable analytical standard is a prerequisite for achieving reliable and reproducible analytical results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the correct preparation and storage of its analytical standard.

PropertyValueReference
CAS Number 15310-01-7[1]
Molecular Formula C13H10INO[1]
Molecular Weight 323.13 g/mol [1]
Appearance White to off-white solid
Melting Point 137 °C
Solubility Water: 20 mg/L (20 °C) Acetone: 4.01E5 ppm (20 °C) Chloroform: 7.7E4 ppm (20 °C) Ethanol: 9.3E4 ppm (20 °C) Ethyl Acetate: 1.20E5 ppm (20 °C) DMSO: Soluble

Experimental Protocols

Preparation of this compound Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

  • This compound analytical standard (PESTANAL®, neat)

  • Acetonitrile (HPLC grade)

  • Volumetric flask (100 mL, Class A)

  • Analytical balance (readable to 0.01 mg)

  • Spatula

  • Weighing paper

  • Pipettes

  • Amber glass vial with screw cap for storage

Procedure:

  • Accurately weigh approximately 100 mg of this compound analytical standard onto a weighing paper using an analytical balance.

  • Carefully transfer the weighed this compound into a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of acetonitrile to the volumetric flask.

  • Sonicate the flask for 10-15 minutes to ensure complete dissolution of the this compound.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the volumetric flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled amber glass vial for storage.

Calculation:

Preparation of Working Standard Solutions

This protocol describes the preparation of a series of working standard solutions for calibration purposes.

Materials:

  • This compound stock standard solution (1000 µg/mL)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (10 mL, Class A)

  • Pipettes

Procedure:

  • Prepare a series of dilutions from the stock solution to create working standards at the desired concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • To prepare a 10 µg/mL working standard, for example, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with acetonitrile.

  • Stopper the flask and invert several times to mix thoroughly.

  • Repeat this process for each desired concentration.

Working Standard Concentration (µg/mL)Volume of Stock Solution (1000 µg/mL) to be Diluted to 10 mL
0.110 µL
0.550 µL
1.0100 µL
5.0500 µL
10.01.0 mL

Quality Control

Analytical quality control procedures are essential to ensure the accuracy and reliability of the prepared standards.

  • Purity: The purity of the neat this compound analytical standard should be confirmed by the Certificate of Analysis (CoA) provided by the supplier.

  • Identity: The identity of the standard can be confirmed using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Concentration Verification: The concentration of the stock solution should be verified by comparing it against a second, independently prepared stock solution.

  • Stability: The stability of the stock and working solutions should be monitored over time. Store solutions under recommended conditions and re-evaluate their concentration at regular intervals.

Storage and Handling

Proper storage and handling are critical to maintain the integrity of the this compound analytical standards.

  • Neat Standard: Store the neat this compound analytical standard in a cool, dry, and dark place. The PESTANAL® standard has a limited shelf life, and the expiry date on the label should be observed.

  • Stock and Working Solutions: Store the prepared solutions in amber glass vials at 2-8 °C to protect them from light and minimize solvent evaporation. Under these conditions, the solutions are expected to be stable for several months.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and organic solvents.

  • Perform all weighing and solution preparation in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the analytical standard and the signaling pathway of this compound as a succinate dehydrogenase inhibitor.

G Workflow for this compound Analytical Standard Preparation cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation weigh Weigh this compound Standard dissolve Dissolve in Acetonitrile weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate adjust Adjust to Final Volume sonicate->adjust store_stock Store in Amber Vial at 2-8°C adjust->store_stock dilute Dilute Stock Solution store_stock->dilute Use for Dilution mix Mix Thoroughly dilute->mix store_working Store in Amber Vials at 2-8°C mix->store_working G This compound Mechanism of Action: Succinate Dehydrogenase Inhibition cluster_0 Mitochondrial Respiratory Chain (Complex II) SDH Succinate Dehydrogenase (SDH) Succinate Succinate FAD FAD Fumarate Fumarate Succinate->Fumarate Oxidation FADH2 FADH2 FAD->FADH2 Reduction UQ Ubiquinone (UQ) FADH2->UQ Electron Transfer UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Reduction ATP ATP Production Disrupted UQH2->ATP Leads to This compound This compound This compound->Inhibition Inhibition->SDH Inhibits

References

Application Note: HPLC-UV Method for the Quantification of Benodanil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benodanil is a systemic fungicide belonging to the benzanilide class of chemicals.[1] It was once used to control rust and other fungal diseases on various crops. The mode of action for this compound is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory electron transport chain, which disrupts fungal respiration and leads to cell death.[2][3] Accurate quantification of this compound is crucial for residue analysis in agricultural products, environmental monitoring, and formulation quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This method utilizes a reversed-phase HPLC system, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound is separated from other matrix components based on its affinity for the stationary phase. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits strong absorbance. The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

3.1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

    • Analytical balance (four-decimal place).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • pH meter.

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (optional, for mobile phase modification).

3.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 260 nm
Run Time Approximately 10 minutes

Note: The UV detection wavelength is based on the typical absorbance maxima for benzanilide compounds.[4] It is recommended to determine the optimal wavelength by scanning a standard solution of this compound from 200-400 nm.

3.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL) by serial dilution of the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

3.4. Sample Preparation (General Procedure for Crop Matrix)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample preparation.[6]

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate (4 g) and sodium chloride (1 g). Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[6]

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

3.5. Calibration and Quantification

  • Calibration Curve: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration (µg/mL). Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999 for the curve to be accepted.[7]

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is calculated using the linear regression equation from the calibration curve.

Method Validation Summary

The analytical method should be validated according to standard guidelines to ensure its suitability for its intended purpose. The table below summarizes typical acceptance criteria for key validation parameters.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 2% (Repeatability & Intermediate Precision)
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1

Representative LOD and LOQ values for similar fungicide analyses are often in the low µg/mL to ng/mL range.[7][8][9]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Homogenized Sample Extract Acetonitrile Extraction Sample->Extract Salt Salting Out & Centrifugation Extract->Salt Cleanup Dispersive SPE Cleanup Salt->Cleanup Filter Filtration (0.22 µm) Cleanup->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quant Quantification via Calibration Curve Integration->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for this compound quantification.

G cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) FAD → FADH₂ Fe-S Clusters Succinate->SDH:f0 e⁻ Fumarate Fumarate UQ Ubiquinone (Q) SDH:f2->UQ e⁻ UQH2 Ubihydroquinone (QH₂) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII This compound This compound (SDHI) This compound->SDH Inhibits e⁻ Transfer to Ubiquinone

Caption: Mechanism of action of this compound as an SDH inhibitor.

References

Application Notes and Protocols for Benodanil in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benodanil, a succinate dehydrogenase inhibitor (SDHI), in fungal cell culture. This document includes its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.

Introduction

This compound is a systemic fungicide belonging to the benzanilide chemical class.[1] Its primary mode of action is the inhibition of mitochondrial function by disrupting Complex II (succinate dehydrogenase) in the respiratory electron transport chain.[2] Although now considered an obsolete fungicide for many agricultural applications, its specific mechanism of action makes it a valuable tool for research in fungal physiology, mitochondrial function, and the development of new antifungal agents.[1][3] this compound's activity is primarily against Basidiomycetes, with historical use against rusts and smuts.[3]

Mechanism of Action

This compound targets the succinate dehydrogenase (SDH) enzyme, also known as Complex II, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[2][4] The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[5] this compound inhibits the ubiquinone-binding site (Q-site) of the SDH enzyme, which is formed by the SdhB, SdhC, and SdhD subunits.[5] By blocking the transfer of electrons from succinate to ubiquinone, this compound effectively halts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[2][6]

Data Presentation: Efficacy of this compound and a Novel Derivative

The following table summarizes the available quantitative data on the efficacy of this compound and a more recent, structurally related succinate dehydrogenase inhibitor against various phytopathogenic fungi. This data is presented to provide a comparative overview of their antifungal activity.

CompoundFungal SpeciesAssay TypeEfficacy ValueReference
This compoundRhizoctonia solaniMycelial Growth InhibitionEC50: 6.38 mg/L[7]
This compoundRhizoctonia solaniSDH Enzyme InhibitionIC50: 62.02 mg/L[7]
Compound 5i (SDHI derivative)Sclerotinia sclerotiorumMycelial Growth InhibitionEC50: 0.73 µg/mL[4]
Compound 5i (SDHI derivative)Rhizoctonia cerealisMycelial Growth InhibitionEC50: 4.61 µg/mL[4]
Compound 5p (SDHI derivative)Rhizoctonia cerealisMycelial Growth InhibitionEC50: 6.48 µg/mL[4]

Note: EC50 (Effective Concentration 50) is the concentration of a compound that causes a 50% reduction in a measured response, such as mycelial growth. IC50 (Inhibitory Concentration 50) is the concentration of a compound that inhibits a specific biochemical function, such as enzyme activity, by 50%.

Experimental Protocols

Detailed methodologies for key experiments to assess the antifungal activity of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies and is suitable for determining the MIC of this compound against yeast and filamentous fungi.[8]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well flat-bottom microtiter plates

  • Fungal culture in logarithmic growth phase

  • Appropriate sterile liquid medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare Fungal Inoculum:

    • For yeasts, grow an overnight culture in a suitable broth. Adjust the cell density to 1-5 x 10^6 cells/mL in fresh medium.

    • For filamentous fungi, harvest spores from a mature culture on an agar plate and suspend them in sterile saline with 0.05% Tween 80. Adjust the spore concentration to 0.4-5 x 10^4 spores/mL.

  • Prepare this compound Dilutions:

    • Add 100 µL of sterile medium to all wells of a 96-well plate.

    • Add an additional 100 µL of medium containing the highest desired concentration of this compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate. The last column will serve as a no-drug control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 30-37°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the no-drug control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in fungal mitochondrial extracts and can be used to determine the inhibitory effect of this compound.[9]

Materials:

  • Fungal mycelia or cells

  • Mitochondria isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.2, 1 mM EDTA, 0.1% BSA)

  • SDH assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.2, 1 mM KCN)

  • Succinate solution (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (electron carrier)

  • This compound solution at various concentrations

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation (optional but recommended for higher purity):

    • Harvest fungal cells and wash them with isolation buffer.

    • Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion.

    • Centrifuge the homogenate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a minimal volume of assay buffer.

  • Enzyme Assay:

    • In a cuvette or microplate well, combine the SDH assay buffer, mitochondrial extract (or whole-cell lysate), and the desired concentration of this compound.

    • Pre-incubate the mixture for a few minutes at the assay temperature (e.g., 25-30°C).

    • Initiate the reaction by adding the succinate solution, PMS, and DCPIP.

    • Immediately measure the decrease in absorbance at 600 nm over time. The reduction of DCPIP leads to a loss of color.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition of SDH activity at each this compound concentration relative to a no-inhibitor control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the application of this compound in fungal cell culture.

Benodanil_Mechanism_of_Action cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate This compound This compound Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- transfer Complex_III Complex III Complex_II->Complex_III This compound->Complex_II Inhibition Proton_Gradient Proton Gradient Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Ubiquinol->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Complex_III->Complex_IV Cytochrome_c->Complex_IV Water H2O Complex_IV->Water Oxygen O2 Oxygen->Complex_IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP

Caption: this compound's mechanism of action in the fungal mitochondrial ETC.

Experimental_Workflow Start Start: Fungal Culture Prepare_Inoculum Prepare Fungal Inoculum (Spores or Mycelia) Start->Prepare_Inoculum MIC_Assay MIC Assay (Broth Microdilution) Prepare_Inoculum->MIC_Assay SDH_Assay SDH Activity Assay Prepare_Inoculum->SDH_Assay Data_Analysis_MIC Data Analysis: Determine MIC50/MIC90 MIC_Assay->Data_Analysis_MIC Data_Analysis_SDH Data Analysis: Determine IC50 SDH_Assay->Data_Analysis_SDH Results Results & Interpretation Data_Analysis_MIC->Results Data_Analysis_SDH->Results

Caption: Experimental workflow for evaluating this compound's antifungal activity.

Logical_Relationship This compound This compound Application SDH_Inhibition Succinate Dehydrogenase (Complex II) Inhibition This compound->SDH_Inhibition ETC_Disruption Electron Transport Chain Disruption SDH_Inhibition->ETC_Disruption ATP_Depletion ATP Production Decrease ETC_Disruption->ATP_Depletion ROS_Imbalance Reactive Oxygen Species (ROS) Imbalance ETC_Disruption->ROS_Imbalance Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death ROS_Imbalance->Cell_Death

Caption: Logical relationship of this compound's inhibitory effects.

References

Determining EC50 and IC50 Values for Benodanil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fungicidal properties of Benodanil, focusing on its EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) values. This document includes experimental protocols for determining these values and visual diagrams to illustrate the underlying biochemical pathways and experimental workflows.

This compound is a benzanilide fungicide known for its systemic activity against a variety of fungal pathogens. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1] Understanding the EC50 and IC50 values of this compound is crucial for evaluating its efficacy, determining appropriate application rates, and for the development of new fungicidal compounds.

Data Presentation: EC50 and IC50 Values of this compound

The following table summarizes the available quantitative data for the biological activity of this compound against specific fungal pathogens and its inhibitory effect on its target enzyme, succinate dehydrogenase.

Target Organism/EnzymeParameterValueReference
Rhizoctonia solaniEC506.38 mg/L[]
Succinate Dehydrogenase (from R. solani)IC5062.02 mg/L[]
Rust Fungi (Puccinia spp., Uromyces spp.)EC50 / IC50Data not available in reviewed literature. This compound was primarily used to control rust diseases, but specific quantitative EC50/IC50 values are not readily found in current scientific databases, likely due to its status as an obsolete fungicide.[1][3]

Experimental Protocols

Protocol for Determining EC50 of this compound Against Fungal Pathogens

This protocol describes a standard in vitro method for determining the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • This compound (analytical grade)

  • Target fungal isolate (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional, for high-throughput screening)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in sterile distilled water to obtain a range of desired test concentrations (e.g., 0.1, 1, 5, 10, 50, 100 mg/L). Ensure the final DMSO concentration in the medium does not inhibit fungal growth (typically ≤ 1%).

  • Amended Media Preparation: Add the appropriate volume of each this compound dilution to molten PDA (cooled to ~45-50°C) to achieve the final test concentrations. Also, prepare a control plate with PDA and the same concentration of DMSO used in the treatment plates. Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Fungal Inoculation: From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it mycelium-side down in the center of each PDA plate (both amended and control).

  • Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth on both control and treated plates daily until the fungus on the control plate has reached approximately 80% of the plate diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a suitable statistical software (e.g., GraphPad Prism, R with a dose-response package) to perform a non-linear regression analysis (e.g., log-probit or log-logistic) to determine the EC50 value.

Protocol for Determining IC50 of this compound against Succinate Dehydrogenase (SDH)

This protocol outlines a colorimetric assay to determine the concentration of this compound that inhibits the activity of succinate dehydrogenase by 50%. This method is adapted from commercially available SDH activity assay kits.

Materials:

  • This compound (analytical grade)

  • Fungal mycelia (for enzyme extraction) or purified SDH

  • Extraction buffer (e.g., phosphate buffer with protease inhibitors)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol) as an electron acceptor

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

  • DMSO for stock solution preparation

Procedure:

  • Enzyme Preparation (if not using purified enzyme):

    • Harvest fresh fungal mycelia.

    • Homogenize the mycelia in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the mitochondrial fraction (and thus SDH).

    • Determine the protein concentration of the extract.

  • Stock and Working Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by serial dilution in the assay buffer.

    • Prepare solutions of succinate, DCIP, and PMS in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer only.

    • Control (No Inhibitor): Enzyme preparation, assay buffer, and DMSO (at the same concentration as in the inhibitor wells).

    • Inhibitor Wells: Enzyme preparation, assay buffer, and the different concentrations of this compound.

  • Reaction Initiation:

    • To each well (except the blank), add the substrate (succinate) and the electron carriers (PMS and DCIP).

    • The final reaction mixture should contain the enzyme, buffer, substrate, electron carriers, and either this compound or DMSO.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the reduction of DCIP.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and each inhibitor concentration.

    • Calculate the percentage of SDH inhibition for each this compound concentration:

      • Inhibition (%) = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a suitable statistical software to perform a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: Inhibition of Succinate Dehydrogenase

The following diagram illustrates the position of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain and the site of action of this compound.

Succinate_Dehydrogenase_Inhibition cluster_TCA TCA Cycle (Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_CII Complex II (SDH) Succinate Succinate SDHA SDHA (FAD) Succinate->SDHA Oxidation Fumarate Fumarate SDHB SDHB (Fe-S) SDHA->SDHB e- SDHC_D SDHC/SDHD SDHB->SDHC_D Ubiquinone Ubiquinone (Q) SDHC_D->Ubiquinone e- reduction Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III e- transfer This compound This compound (SDHI) This compound->SDHC_D Inhibition at Qp site

This compound inhibits the electron transport chain at Complex II.
Experimental Workflow: EC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the EC50 value of this compound.

EC50_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions A->B C Prepare Fungicide-Amended Growth Media B->C D Inoculate Plates with Fungal Mycelial Plugs C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameters E->F G Calculate Percentage of Growth Inhibition F->G H Plot Dose-Response Curve and Determine EC50 G->H

Workflow for determining the EC50 of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benodanil Concentration for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Benodanil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a systemic benzanilide fungicide.[1] Its primary mode of action is the inhibition of mitochondrial function by disrupting Complex II, specifically the succinate dehydrogenase (SDH) enzyme, in the fungal respiratory electron transport chain.[2] This disruption prevents the oxidation of succinate to fumarate, a key step in both the tricarboxylic acid (TCA) cycle and the electron transport chain, thereby depleting the fungal cell of energy.[3] this compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[4] It is considered an obsolete fungicide, meaning it is not commonly available for commercial crop protection but may be used in research settings as a reference compound.[2]

Q2: What is the optimal concentration of this compound for fungal inhibition?

The optimal concentration of this compound varies depending on the fungal species being tested. The most commonly cited effective concentration is for Rhizoctonia solani. For primary screening against a range of phytopathogenic fungi, a concentration of 50 mg/L has been used.[5]

Data Presentation: Efficacy of this compound
Fungal SpeciesParameterValue (mg/L)Reference
Rhizoctonia solaniEC506.38[5]
Rhizoctonia solaniIC50 (SDH Enzyme)62.02[5]
Fusarium oxysporumScreening Concentration50[5]
Alternaria tenuissimaScreening Concentration50[5]
Alternaria solaniScreening Concentration50[5]

EC50 (Effective Concentration 50): The concentration that inhibits 50% of the mycelial growth. IC50 (Inhibitory Concentration 50): The concentration that inhibits 50% of the enzyme activity.

Troubleshooting Guides

Issue 1: this compound solubility and stock solution preparation.

Q: I am having trouble dissolving this compound for my experiments. What is the recommended procedure for preparing a stock solution?

A: this compound has moderate aqueous solubility, which can present a challenge.[2] It is recommended to use an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): This is a common solvent for preparing stock solutions of fungicides.

  • Acetone and Ethanol: A 50:50 solution of acetone and 70% ethanol has been shown to be effective for dissolving similar fungicides.

Protocol for Stock Solution Preparation (Example):

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Store the stock solution in aliquots to avoid repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or -80°C for up to six months.

  • When preparing working solutions, the DMSO stock can be added to a mixture of solvents like PEG300 and Tween-80 before the final dilution in saline or your culture medium to maintain solubility.

Issue 2: Inconsistent or unexpected experimental results.

Q: My fungal inhibition results with this compound are inconsistent. What could be the cause?

A: Inconsistent results in antifungal susceptibility testing can arise from several factors. Here are some common issues and their solutions:

  • Inoculum Variability: The density and viability of the fungal spores or mycelial fragments in your inoculum can significantly impact the results.

    • Solution: Standardize your inoculum preparation. For filamentous fungi, aim for a final conidial concentration of 0.4 x 104 to 5 x 104 conidia per ml.

  • Improper Incubation: Incubation time and temperature are critical.

    • Solution: For most filamentous fungi, incubate at a constant temperature (e.g., 28°C) for 46 to 50 hours.

  • Solvent Effects: The solvent used for the stock solution (e.g., DMSO) can have an inhibitory effect on some fungi at higher concentrations.

    • Solution: Always include a solvent control (medium with the same concentration of solvent as your highest this compound concentration) to assess its impact on fungal growth.

  • Resistance Development: Fungi can develop resistance to SDHI fungicides through mutations in the subunits of the succinate dehydrogenase enzyme.[3]

    • Solution: If you suspect resistance, consider sequencing the sdhB, sdhC, and sdhD genes of your fungal strain to check for known resistance-conferring mutations.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using Agar Dilution

This protocol is adapted from standard methods for antifungal susceptibility testing of filamentous fungi.

  • Preparation of this compound-Amended Agar:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Autoclave your desired agar medium (e.g., Potato Dextrose Agar - PDA) and cool it to approximately 50°C.

    • Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 5, 10, 25, 50 mg/L). Ensure the final DMSO concentration is consistent across all plates, including the control.

    • Pour the amended agar into sterile Petri dishes.

  • Inoculum Preparation:

    • Grow the fungal strain on a fresh agar plate for 7-10 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 105 spores/mL using a hemocytometer.

  • Inoculation and Incubation:

    • Spot 5 µL of the spore suspension onto the center of each this compound-amended and control plate.

    • Incubate the plates at 25-28°C for 48-72 hours, or until the colony on the control plate has reached a suitable size.

  • Data Analysis:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Visualizations

Signaling Pathway

G cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate produces SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Fumarate Fumarate SDH->Fumarate oxidizes to UQ Ubiquinone (Q) SDH->UQ reduces UQH2 Ubihydroquinone (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII donates electrons to This compound This compound This compound->Inhibition Inhibition->SDH inhibits

Caption: Mechanism of this compound as a Succinate Dehydrogenase Inhibitor.

Experimental Workflow

G cluster_workflow Experimental Workflow for Fungal Growth Inhibition Assay A Prepare this compound Stock Solution C Create Serial Dilutions in Growth Medium A->C B Prepare Fungal Inoculum D Inoculate Plates/Wells B->D C->D E Incubate D->E F Measure Fungal Growth E->F G Calculate EC50 F->G

Caption: Workflow for determining this compound's antifungal efficacy.

Logical Relationship: Troubleshooting

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Problem Inconsistent Results CheckInoculum Verify Inoculum Concentration & Viability Problem->CheckInoculum CheckConditions Confirm Incubation Time & Temperature Problem->CheckConditions CheckSolvent Run Solvent Control Problem->CheckSolvent CheckResistance Investigate Potential Resistance Problem->CheckResistance SolutionInoculum Standardize Inoculum Prep CheckInoculum->SolutionInoculum SolutionConditions Maintain Consistent Conditions CheckConditions->SolutionConditions SolutionSolvent Assess Solvent Toxicity CheckSolvent->SolutionSolvent SolutionResistance Sequence SDH Genes CheckResistance->SolutionResistance

Caption: Logical steps for troubleshooting inconsistent this compound results.

References

Preventing Benodanil precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benodanil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues related to its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzanilide fungicide that functions as a systemic inhibitor of mitochondrial function.[1] Its primary mechanism of action is the disruption of Complex II (succinate dehydrogenase or SDH) in the respiratory electron transport chain.[1] Due to this activity, it is also used in research as an inhibitor of succinate dehydrogenase.

Q2: What is the aqueous solubility of this compound?

A2: this compound has a moderate aqueous solubility, which is reported to be 20 mg/L at 20°C.[1] This low solubility can often lead to precipitation when preparing aqueous solutions for experiments.

Q3: Why is my this compound precipitating out of my aqueous buffer or cell culture medium?

A3: Precipitation of this compound from aqueous solutions is a common issue due to its low water solubility. Several factors can contribute to this:

  • Concentration: The concentration of this compound in your solution may have exceeded its solubility limit in the specific aqueous medium you are using.

  • Solvent Shock: When a concentrated stock of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.

  • Temperature: A decrease in temperature can lower the solubility of this compound, leading to precipitation.

  • Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Q4: How can I prepare a stable aqueous solution of this compound?

A4: To prepare a stable aqueous solution of this compound, it is recommended to first create a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be carefully diluted into your aqueous experimental medium. The use of co-solvents and surfactants can also significantly improve solubility. For detailed protocols, please refer to the Experimental Protocols section.

Q5: What is the recommended storage for this compound solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in an organic solvent like DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides solutions to common problems encountered with this compound precipitation during experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. Solvent Shock: The rapid change in solvent environment causes the drug to crash out of solution.1. Slow Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. 2. Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5% in cell-based assays). 3. Use of Co-solvents: Prepare a formulation with co-solvents like PEG300 and surfactants like Tween-80 to improve solubility. See Protocol 2 for a detailed method.
Precipitation in cell culture media over time. Low Solubility in Media: The concentration of this compound exceeds its solubility limit in the complex cell culture medium. Temperature Fluctuation: Incubator temperature changes or removing the plate for observation can cause temperature drops.1. Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium. 2. Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. 3. Use a Carrier: Consider using a carrier molecule like cyclodextrin to enhance solubility.
Precipitation after refrigeration or freezing. Temperature-Dependent Solubility: The solubility of this compound decreases at lower temperatures.1. Room Temperature Equilibration: Allow the solution to fully return to room temperature or 37°C before use. 2. Sonication: Use a sonicator bath to help redissolve any precipitate. Gentle heating may also be effective.[2] 3. Avoid Refrigeration of Working Solutions: Prepare aqueous working solutions fresh whenever possible.
Inconsistent results in enzyme assays. Precipitation of Inhibitor: this compound precipitation leads to an inaccurate concentration of the active inhibitor in the assay.1. Verify Solubility in Assay Buffer: Before conducting the assay, test the solubility of this compound at the desired concentration in the specific assay buffer. 2. Include Proper Controls: Use a negative control with the same final DMSO concentration to account for any solvent effects. 3. Use Surfactants: The inclusion of a non-ionic surfactant like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) in the assay buffer can help maintain the solubility of hydrophobic compounds.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (20°C)20 mg/L[1]
DMSO≥ 100 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

    • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Solubilized Aqueous Formulation of this compound

This protocol is adapted from a formulation designed to enhance the solubility of poorly water-soluble compounds for in vivo or in vitro use.[2]

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline solution (0.9% NaCl)

    • Sterile tubes

  • Procedure (for 1 mL of working solution):

    • To a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

    • Add 450 µL of saline solution to bring the final volume to 1 mL. Mix well.

    • The final concentration of this compound in this formulation will be 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay

This protocol provides a general method for measuring the activity of SDH, which can be adapted to assess the inhibitory effect of this compound. The principle involves the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which can be monitored spectrophotometrically.

  • Materials:

    • Isolated mitochondria or cell/tissue homogenate

    • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

    • Succinate solution (substrate)

    • DCIP solution (electron acceptor)

    • Sodium azide (to inhibit Complex IV)

    • This compound working solution

    • 96-well plate and a microplate reader

  • Procedure:

    • Prepare the reaction mixture in a 96-well plate. For each well, add:

      • Assay Buffer

      • Sodium azide (final concentration ~1-2 mM)

      • DCIP (final concentration ~50-100 µM)

      • This compound at various concentrations (or vehicle control, e.g., DMSO)

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the succinate solution (final concentration ~10-20 mM).

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCIP leads to a loss of absorbance.

    • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The inhibitory effect of this compound is calculated by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

Visualizations

Benodanil_MoA_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Accumulated_Succinate Succinate Accumulation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III, IV) SDH->ETC Electrons (FADH2) ATP ATP Production ETC->ATP This compound This compound This compound->SDH Inhibition HIF1a_Stabilization HIF-1α Stabilization Accumulated_Succinate->HIF1a_Stabilization Inhibition of α-KG-dependent dioxygenases Apoptosis Apoptosis Accumulated_Succinate->Apoptosis Cellular_Effects Cellular Effects (e.g., Tumorigenesis) HIF1a_Stabilization->Cellular_Effects

Figure 1. Mechanism of action of this compound and its downstream cellular effects.

SDH_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Setup (96-well plate) cluster_Measurement 3. Measurement & Analysis prep_buffer Prepare Assay Buffer (e.g., 50 mM K-Phosphate, pH 7.4) add_reagents Add Assay Buffer, DCIP, & Sodium Azide to wells prep_buffer->add_reagents prep_substrate Prepare Substrate (Succinate) start_reaction Initiate Reaction with Succinate Addition prep_substrate->start_reaction prep_inhibitor Prepare this compound Working Solutions add_inhibitor Add this compound or Vehicle Control prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Source (Mitochondria/Homogenate) prep_enzyme->start_reaction add_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C (5-10 min) add_inhibitor->pre_incubate pre_incubate->start_reaction read_absorbance Measure Absorbance at 600 nm (Kinetic Mode) start_reaction->read_absorbance analyze_data Calculate Reaction Rates & % Inhibition read_absorbance->analyze_data

Figure 2. Experimental workflow for a succinate dehydrogenase (SDH) inhibition assay.

References

Benodanil Interference in Biochemical Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential interference caused by the fungicide benodanil in various biochemical assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an obsolete systemic fungicide belonging to the benzanilide class of chemicals.[1] Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1] This disruption of cellular respiration is the basis for its fungicidal activity. This compound is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-iodobenzoic acid with the amino group of aniline.[2]

Q2: What are the known off-target effects of this compound in biochemical assays?

While specific data on this compound's widespread off-target effects in biochemical assays is limited due to its status as an obsolete compound, its chemical structure and primary mechanism of action suggest potential for interference. The benzanilide scaffold, a core component of this compound, has been shown to exhibit intrinsic fluorescence.[3][4][5] This property can directly interfere with fluorescence-based assays. Furthermore, as a small molecule, this compound has the potential to interfere with assays through common mechanisms such as aggregation, non-specific binding, and inhibition of reporter enzymes.

Q3: What are the solubility properties of this compound?

This compound has a moderate aqueous solubility of 20 mg/L at 20°C.[1][2] It is soluble in dimethyl sulfoxide (DMSO).[][7] Poor solubility of a test compound can lead to precipitation and aggregation in aqueous assay buffers, which is a common cause of assay interference.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or high background signals in fluorescence-based assays.

Potential Cause: this compound's benzanilide structure may exhibit intrinsic fluorescence (autofluorescence), leading to false-positive signals or high background.[3][4][5]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the intended concentration without any other assay components (e.g., enzymes, substrates, detection reagents). This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of the assay.

  • Spectral Scan: If your plate reader has the capability, perform a spectral scan of this compound to determine its excitation and emission maxima. This can help in selecting alternative fluorophores for your assay that have spectral properties distinct from this compound.

  • Use a Pre-read Step: Before adding the final detection reagent, perform a fluorescence reading of the assay plate after the addition of this compound. This "pre-read" value can often be subtracted from the final signal to correct for compound autofluorescence.

  • Switch to a Different Assay Readout: If autofluorescence is significant and cannot be easily corrected, consider using an orthogonal assay with a different detection modality, such as absorbance or luminescence.

Issue 2: Irreproducible results or a steep dose-response curve.

Potential Cause: this compound, due to its limited aqueous solubility, may be aggregating in the assay buffer. Compound aggregation can lead to non-specific inhibition or activation of enzymes and other proteins.[8][9][10]

Troubleshooting Steps:

  • Include Detergents: Add a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to the assay buffer. Detergents can help to prevent the formation of compound aggregates.[9][10]

  • Vary Enzyme Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration, whereas aggregators often show a dependence. Perform the assay with varying concentrations of the target enzyme.

  • Centrifugation: Before taking a reading, centrifuge the assay plate. If the compound is aggregating and precipitating, this may pellet the aggregates and reduce their interference.

  • Dynamic Light Scattering (DLS): For a more definitive assessment, DLS can be used to directly detect the presence of aggregates in a solution of this compound in the assay buffer.[8]

Issue 3: Unexpected inhibition in a luciferase-based reporter assay.

Potential Cause: The observed activity may be due to direct inhibition of the luciferase enzyme rather than an effect on the biological target of interest. Small molecules are known to interfere with luciferase enzymes.[11][12]

Troubleshooting Steps:

  • Run a Luciferase Inhibition Counterscreen: Perform a cell-free assay using purified luciferase enzyme and its substrate in the presence of this compound. This will directly test for inhibitory activity against the reporter enzyme.

  • Use an Orthogonal Reporter: If available, confirm the results using a different reporter system, such as one based on a different luciferase (e.g., Renilla vs. Firefly) or a fluorescent protein.

  • Modify Incubation Time: In some cases, the timing of compound addition and signal measurement can be adjusted to minimize interference with the reporter enzyme.[12]

Issue 4: Discrepancies in results from cell-based mitochondrial function assays.

Potential Cause: As a known succinate dehydrogenase inhibitor, this compound will directly impact mitochondrial respiration. This can lead to changes in mitochondrial membrane potential and the production of reactive oxygen species (ROS), which may interfere with assays that use fluorescent dyes sensitive to these parameters.

Troubleshooting Steps:

  • Use Multiple Dyes: When assessing mitochondrial membrane potential, use more than one type of fluorescent dye (e.g., TMRM and JC-1) to ensure the observed effect is not an artifact of a specific dye's chemistry.

  • Control for ROS: Include antioxidants in control wells to determine if the observed effects are mediated by changes in ROS levels.

  • Uncoupled Controls: Use a known mitochondrial uncoupler, such as FCCP, as a positive control to compare the effects of this compound on mitochondrial membrane potential.

Data Presentation

ParameterValueReference
Chemical Class Benzanilide Fungicide[1]
Primary Target Succinate Dehydrogenase (Complex II)[1]
Aqueous Solubility (20°C) 20 mg/L[1][2]
Commonly Used Solvent DMSO[][7]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence
  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer to be used in the experiment. Include a buffer-only control and a DMSO vehicle control.

  • Dispense the solutions into the wells of a microplate (the same type used for the assay).

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.

  • Analyze the data to determine if there is a concentration-dependent increase in fluorescence from this compound.

Protocol 2: Luciferase Inhibition Counterscreen
  • Reconstitute purified luciferase enzyme and its substrate according to the manufacturer's instructions.

  • Prepare a serial dilution of this compound in the assay buffer. Include a known luciferase inhibitor as a positive control and a DMSO vehicle control.

  • In a white, opaque microplate, add the luciferase enzyme solution.

  • Add the this compound dilutions or controls to the wells containing the enzyme.

  • Incubate for a predetermined amount of time (e.g., 15-30 minutes) at room temperature.

  • Initiate the luminescent reaction by adding the luciferase substrate.

  • Immediately measure the luminescence on a plate reader.

  • Calculate the percent inhibition of luciferase activity for each concentration of this compound.

Visualizations

Signaling_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Complex_I Complex I CoQ CoQ Complex_I->CoQ e- Complex_II->CoQ e- Complex_III Complex III CytC Cyt c Complex_III->CytC e- Complex_IV Complex IV O2 O2 Complex_IV->O2 e- CoQ->Complex_III e- CytC->Complex_IV e- H2O H2O O2->H2O This compound This compound This compound->Complex_II

Caption: this compound's mechanism of action.

Experimental_Workflow Start Assay Hit Identified Counterscreen Perform Counterscreens Start->Counterscreen Autofluorescence Autofluorescence Check Counterscreen->Autofluorescence Luciferase_Inhibition Luciferase Inhibition Assay Counterscreen->Luciferase_Inhibition Aggregation_Check Aggregation Assay (e.g., DLS, detergent) Counterscreen->Aggregation_Check Interference_Detected Interference Detected? Autofluorescence->Interference_Detected Luciferase_Inhibition->Interference_Detected Aggregation_Check->Interference_Detected Orthogonal_Assay Validate with Orthogonal Assay Interference_Detected->Orthogonal_Assay No False_Positive False Positive Interference_Detected->False_Positive Yes True_Hit Confirmed Hit Orthogonal_Assay->True_Hit

Caption: Workflow for identifying assay interference.

References

Benodanil Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Benodanil, an obsolete anilide fungicide known to target succinate dehydrogenase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a systemic fungicide that functions by inhibiting the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[1][2] This inhibition disrupts cellular respiration, leading to fungal cell death. This compound belongs to the class of benzamides and is specifically a 2-iodobenzanilide.[2]

Q2: Are there known off-target effects of this compound?

Specific, documented off-target effects of this compound are not extensively reported in publicly available literature, largely because it is an obsolete fungicide.[1] However, like many small molecule inhibitors, the potential for off-target interactions exists. Researchers should presume the possibility of off-target effects and implement strategies for their identification and mitigation.

Q3: What are potential off-target liabilities for a compound like this compound?

Potential off-target effects for this compound could arise from several factors:

  • Interaction with other dehydrogenases or enzymes with similar structural motifs: The chemical structure of this compound may allow it to bind to other enzymes that have binding pockets similar to that of succinate dehydrogenase.

  • Chemical reactivity: The presence of an iodine atom and an amide linkage could potentially lead to non-specific interactions with cellular macromolecules.

  • Metabolites: The metabolic breakdown products of this compound might have their own off-target activities.

Q4: How can I experimentally identify potential off-target effects of this compound?

A multi-pronged approach is recommended, combining computational and experimental methods. General strategies for identifying off-target effects of small molecules are applicable here.[3][4] These can include:

  • Computational Prediction: Utilize in silico tools to screen this compound against databases of known protein structures to predict potential off-target binding.[4][5]

  • Biochemical Screening:

    • Kinase Profiling: Screen this compound against a panel of kinases, as these are common off-targets for many small molecules.

    • Broad Ligand Binding Assays: Test this compound against a panel of receptors, ion channels, and enzymes to identify unintended interactions.

  • Proteomic Approaches:

    • Thermal Proteome Profiling (TPP) / Drug Affinity Responsive Target Stability (DARTS): These methods identify protein targets by observing changes in protein thermal stability upon ligand binding in cell lysates or intact cells.[6]

    • Affinity Chromatography: Immobilize a this compound analog on a solid support to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

  • Cell-Based Assays:

    • Phenotypic Screening: Use high-content imaging or other cell-based assays to observe a wide range of cellular phenotypes induced by this compound treatment.[3]

    • Gene Expression Profiling (e.g., L1000, RNA-seq): Analyze changes in the transcriptome following this compound treatment to infer affected pathways. The Connectivity Map (CMap) project provides a large database for such comparisons.[7]

Q5: What strategies can I employ to minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of on-target activity.[3] Key strategies include:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.

  • Employ Structurally Unrelated Control Compounds: Use other known succinate dehydrogenase inhibitors with different chemical scaffolds to confirm that the observed phenotype is consistent with on-target inhibition.

  • Genetic Approaches:

    • Target Knockdown/Knockout: Use techniques like RNAi or CRISPR to reduce the expression of the target protein (succinate dehydrogenase). The resulting phenotype should mimic the effects of this compound if the compound is on-target.

    • Rescue Experiments: In a target-knockdown background, the effects of this compound should be diminished or absent.

  • Chemical-Genetic Approaches: Introduce mutations into the target protein that confer resistance to this compound. If the cells with the mutant target are resistant to the compound's effects, it strongly suggests on-target action.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Troubleshooting Steps
Unexpected cell morphology or toxicity at low concentrations.The phenotype is driven by a high-affinity off-target.1. Perform a dose-response curve and compare with the IC50 for SDH inhibition. 2. Use a structurally unrelated SDH inhibitor to see if the phenotype is recapitulated. 3. Initiate off-target screening (e.g., broad-panel ligand binding).
Discrepancy between in-vitro enzyme inhibition and cellular effects.Poor cell permeability, rapid metabolism, or engagement of cellular off-targets that counteract the on-target effect.1. Verify cellular target engagement using methods like Cellular Thermal Shift Assay (CETSA). 2. Analyze this compound's stability and metabolism in your cell model. 3. Perform gene expression profiling to identify unexpected pathway modulation.
Inconsistent results across different cell lines.The expression level of the off-target protein may vary between cell lines.1. Quantify the expression of the primary target (SDH subunits) in the different cell lines. 2. If target levels are similar, this points towards a differentially expressed off-target. Use proteomic profiling to compare the interactomes of this compound in the different cell lines.

Quantitative Data Summary

Table 1: On-Target Activity of this compound and Analogs

CompoundTargetAssay TypeValueOrganism/System
This compoundSuccinate Dehydrogenase (SDH)Enzyme InhibitionIC50 = 62.02 mg/LRhizoctonia solani mitochondria[8][9]
This compoundFungal GrowthAntifungal ActivityEC50 = 6.38 mg/LRhizoctonia solani[8][9]
This compound Hybrid 17Succinate Dehydrogenase (SDH)Enzyme InhibitionIC50 = 52.58 mg/LRhizoctonia solani mitochondria[8][9]
This compound Hybrid 18Succinate Dehydrogenase (SDH)Enzyme InhibitionIC50 = 56.86 mg/LRhizoctonia solani mitochondria[8][9]

Table 2: General Methodologies for Off-Target Identification

Method Principle Data Output Considerations
In Silico Profiling Computational docking of the small molecule into a library of protein structures.Predicted binding affinities (docking scores) for a wide range of potential targets.High rate of false positives; predictions require experimental validation.
Kinase/Enzyme Panels Biochemical assays measuring the inhibition of a large panel of purified enzymes.IC50 values for each enzyme in the panel, indicating inhibitory activity.Limited to the specific enzymes included in the panel; does not confirm cellular activity.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability across the proteome upon drug binding.A list of proteins that are stabilized or destabilized by the compound, indicating direct or indirect interaction.Requires specialized equipment and complex data analysis.
Affinity Chromatography-Mass Spectrometry Uses an immobilized form of the drug to "pull down" interacting proteins from a cell lysate.A list of proteins that bind to the compound.Requires chemical modification of the drug, which may alter its binding properties; can identify non-specific binders.
Gene Expression Profiling Measures changes in mRNA levels across the genome in response to drug treatment.Differentially expressed genes and perturbed signaling pathways.Identifies downstream effects, not necessarily direct targets.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that this compound engages its target, succinate dehydrogenase, in intact cells.

Materials:

  • Cell culture of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for SDH subunits and a loading control)

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend the cell pellet in a small volume of PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, then cool to room temperature. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Denature the samples by adding SDS-PAGE loading buffer and boiling.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against a subunit of succinate dehydrogenase (e.g., SDHA or SDHB) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. A protein that is stabilized by ligand binding will remain in the soluble fraction at higher temperatures. Plot the percentage of soluble protein versus temperature for both this compound-treated and control samples to generate a "melting curve". A shift in the melting curve to higher temperatures in the this compound-treated sample indicates target engagement.

Protocol 2: Kinase Profiling

This is a general protocol for screening this compound against a panel of kinases, often performed as a service by specialized companies.

Procedure:

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). The activity of each kinase is measured in the presence of the compound, and the percent inhibition relative to a control is calculated.

  • Hit Confirmation and IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a dose-response experiment is performed. The compound is tested at multiple concentrations to determine the IC50 value, which represents the concentration required to inhibit 50% of the kinase's activity.

  • Data Analysis: The results are provided as a list of kinases and their corresponding percent inhibition or IC50 values. This data reveals potential off-target kinase interactions.

Visualizations

Benodanil_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain C1 Complex I Q Coenzyme Q C1->Q ATP_Synthase ATP Synthase C1->ATP_Synthase Proton Gradient C2 Complex II (Succinate Dehydrogenase) C2->Q Fumarate Fumarate C2->Fumarate C3 Complex III CytC Cytochrome C C3->CytC C3->ATP_Synthase Proton Gradient C4 Complex IV C4->ATP_Synthase Proton Gradient H2O H2O C4->H2O Q->C3 CytC->C4 ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->C2 Oxidation This compound This compound This compound->C2 Inhibition O2 O2 O2->C4

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Off_Target_Identification_Workflow cluster_InSilico Computational Prediction cluster_InVitro In Vitro / Biochemical cluster_Cellular Cell-Based Validation start Start: Small Molecule (e.g., this compound) in_silico In Silico Screening (Target Prediction, Docking) start->in_silico biochem Biochemical Screening (Kinase Panels, Receptor Panels) start->biochem proteomics Proteomic Profiling (TPP, DARTS, Affinity Pulldown) start->proteomics validation Validate Hits (Dose-response, Orthogonal Assays) in_silico->validation biochem->validation proteomics->validation phenotypic Phenotypic Screening (High-Content Imaging) end Confirmed Off-Target Profile phenotypic->end cetsa Target Engagement (CETSA) cetsa->end gene_expression Gene Expression Profiling (RNA-seq) gene_expression->end validation->phenotypic Functional relevance? validation->cetsa Cellular engagement? validation->gene_expression Pathway effects?

Caption: A general workflow for identifying potential off-target effects of a small molecule.

Minimizing_Off_Target_Effects cluster_Controls Experimental Controls start Observed Phenotype with this compound q1 Is the effect dose-dependent and at expected potency? start->q1 control_compound Use Structurally Different SDH Inhibitor q1->control_compound Yes genetic_control Use Target Knockdown/Knockout (RNAi, CRISPR) q1->genetic_control Yes off_target Phenotype is likely OFF-TARGET q1->off_target No (e.g., potent at very low conc.) q2 Does control compound or target knockdown reproduce the phenotype? control_compound->q2 genetic_control->q2 on_target Phenotype is likely ON-TARGET q2->on_target Yes q2->off_target No

Caption: A logical decision tree for minimizing and confirming off-target effects.

References

Benodanil stability testing under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benodanil Stability Testing

This guide provides comprehensive information and troubleshooting advice for researchers, scientists, and drug development professionals conducting stability testing on this compound or similar benzanilide compounds. The protocols and FAQs are based on established regulatory guidelines for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study? A forced degradation study, also known as stress testing, involves intentionally exposing a drug substance or product to conditions more severe than accelerated stability testing.[1] These conditions include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[2][3] The goal is to accelerate the degradation process to identify likely degradation products and understand the degradation pathways.[1][4]

Q2: Why are forced degradation studies critical in drug development? These studies are essential for several reasons:

  • Method Development: They help develop and validate stability-indicating analytical methods that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[2][4]

  • Degradation Pathway Elucidation: They provide insights into the chemical behavior and degradation pathways of the molecule.[1][4]

  • Formulation and Packaging Development: The information gathered helps in developing a stable formulation and selecting appropriate packaging and storage conditions.[1][2]

  • Regulatory Requirement: Regulatory bodies like the FDA and ICH mandate forced degradation studies to understand how the quality of a drug substance or product changes over time under various environmental factors.[1][2]

Q3: What is the optimal level of degradation to aim for in these studies? The generally accepted target is to achieve a degradation level of approximately 5-20% of the active pharmaceutical ingredient (API).[3][5] Degradation below 5% may not be sufficient to identify all relevant degradants, while degradation exceeding 20% can lead to the formation of secondary, non-representative degradation products and is considered abnormal.[4][5]

Q4: What is a stability-indicating method (SIM)? A stability-indicating method is a validated quantitative analytical procedure capable of detecting changes in the properties of the drug substance and product over time.[4] A crucial feature of a SIM is its ability to accurately measure the active ingredient(s) without interference from any potential interferents like degradation products, process impurities, or excipients.[2][4]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. A concentration of 1 mg/mL of the drug substance is often recommended for these studies.[5]

1. Acid and Base Hydrolysis

  • Objective: To determine the susceptibility of the drug substance to hydrolysis under acidic and basic conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent. If the compound is not soluble in water, a co-solvent that does not cause degradation on its own may be used.[5]

    • For acid hydrolysis, add 0.1 N HCl to the solution.

    • For base hydrolysis, add 0.1 N NaOH to the solution.

    • Reflux the solutions at approximately 60°C for 30 minutes to an appropriate duration to achieve target degradation.[2] If no degradation is observed at room temperature, the temperature can be elevated to 50-60°C.[5]

    • After the specified time, cool the samples to room temperature.

    • Neutralize the samples by adding an equivalent amount of base (for the acid-stressed sample) or acid (for the base-stressed sample).

    • Dilute the samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating analytical method (e.g., HPLC).

2. Oxidative Degradation

  • Objective: To evaluate the drug's stability in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound.

    • Add a solution of 0.1% to 3.0% hydrogen peroxide (H₂O₂).[5]

    • Store the solution at room temperature for up to 7 days, protected from light.[5]

    • Monitor the sample at appropriate time intervals.

    • Once the target degradation is achieved, dilute the sample to a suitable concentration and analyze immediately.

3. Thermal Degradation

  • Objective: To assess the effect of elevated temperature on the solid drug substance and drug product.

  • Protocol:

    • Place the solid this compound powder in a thermostatically controlled oven.

    • Conduct the study at temperatures ranging from 40°C to 80°C. A widely accepted temperature is 70°C for 1-2 months.[2] The ICH Q1A (R2) guideline suggests testing in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[4]

    • Samples should be withdrawn at regular intervals, dissolved in a suitable solvent, diluted to the target concentration, and analyzed.

4. Photostability Testing

  • Objective: To determine the drug's sensitivity to light exposure.

  • Protocol (as per ICH Q1B guidelines):

    • Expose the this compound sample (both solid and in solution) to a light source that provides a combination of UV and visible light.[5]

    • The overall illumination should not be less than 1.2 million lux hours, and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.[5]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions.

    • After exposure, prepare the samples for analysis alongside the protected control sample.

Data Presentation: this compound Stability Profile

The following table summarizes the conditions for forced degradation studies. Specific quantitative results for this compound are not extensively available in public literature; therefore, the "Observed Degradation" column indicates the typical target for such studies.

Stress ConditionReagent/ParameterTemperatureDurationTarget Degradation (%)
Acid Hydrolysis 0.1 N HCl60 °C30 min - 7 days5 - 20%
Base Hydrolysis 0.1 N NaOH60 °C30 min - 7 days5 - 20%
Oxidation 0.1% - 3.0% H₂O₂Room TempUp to 7 days5 - 20%
Thermal (Solid) Dry Heat70 °C1 - 2 months5 - 20%
Photolytic (Solid) >1.2 million lux hrsControlledVariable5 - 20%
Photolytic (Solution) >200 W-hr/m² UVControlledVariable5 - 20%

Troubleshooting Guide

Q: I am not observing any degradation under the initial stress conditions. What should I do? A: If the initial stress conditions do not yield any degradation, you may need to increase the severity of the stressor. This can be achieved by increasing the temperature, extending the exposure time, or using a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent). Care should be taken to avoid overly harsh conditions that could lead to unrealistic degradation pathways.[4]

Q: My sample shows over 20% degradation. Are these results valid? A: Degradation of more than 20% is generally considered abnormal and may not be representative of the degradation products formed under normal storage conditions.[5] Such extensive degradation can generate secondary or tertiary degradants that would not typically be seen. It is recommended to reduce the stress level (e.g., lower the temperature, shorten the duration, or use a lower concentration of the reagent) to achieve the target degradation of 5-20%.[3]

Q: How can I confirm that my analytical method is truly "stability-indicating"? A: A key validation step is to demonstrate specificity. This involves analyzing the stressed samples and ensuring that the peaks for the main compound and all degradation products are well-resolved from each other.[4] Peak purity analysis (e.g., using a photodiode array detector) should be performed on the principal peak in the chromatograms of the stressed samples to confirm it is free from co-eluting impurities.[3]

Q: I see new peaks in my chromatogram after stressing the sample. How do I identify these degradation products? A: Identifying unknown peaks requires advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., LC-Q-TOF/MS), is a powerful tool for elucidating the structures of degradation products.[6][7] In some cases, degradants may need to be isolated and their structures confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation API This compound API / Drug Product Sol Prepare 1 mg/mL Solution API->Sol Solid Prepare Solid Sample API->Solid Acid Acid Hydrolysis (0.1N HCl, 60°C) Sol->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sol->Base Ox Oxidation (3% H2O2, RT) Sol->Ox Therm Thermal (70°C, Solid) Solid->Therm Photo Photolytic (ICH Q1B Light) Solid->Photo Analyze Analyze via Stability- Indicating Method (HPLC) Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Photo->Analyze ID Identify Degradants (LC-MS, NMR) Analyze->ID Pathway Elucidate Degradation Pathways ID->Pathway Report Report & Mass Balance (Target 5-20% Degradation) Pathway->Report

Caption: Workflow for a forced degradation study of this compound.

G This compound This compound (2-Iodo-N-phenylbenzamide) Products 2-Iodobenzoic Acid Aniline This compound->Products Amide Bond Cleavage (Hydrolysis: H₂O, H⁺/OH⁻)

Caption: Hypothetical hydrolysis degradation pathway for this compound.

References

Benodanil In Vitro Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of Benodanil.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a systemic fungicide belonging to the benzanilide class.[1] Its primary mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2][3][4] This disruption of the electron transport chain interferes with the fungus's energy production, ultimately leading to cell death.[2][3]

What are the recommended storage conditions for this compound?

For long-term storage (months to years), this compound should be kept at -20°C in a dry, dark place.[5] For short-term storage (days to weeks), 0-4°C is suitable.[5] Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[6]

How should I prepare a stock solution of this compound?

Due to its moderate aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as DMSO or ethanol before preparing aqueous dilutions for your experiments.[2]

What is the spectrum of activity for this compound?

This compound has been used to control a variety of fungal diseases, particularly rusts, loose smuts, and foot rot on crops like cereals, vegetables, and ornamentals.[2]

Troubleshooting Guides

Problem: I am observing lower than expected or no antifungal activity with this compound in my in vitro assay.

Possible Cause 1: Poor Solubility

  • Solution: this compound has moderate aqueous solubility.[2] Ensure that you are first dissolving the compound in a suitable organic solvent (e.g., DMSO) before adding it to your aqueous culture medium. Perform a vehicle control to ensure the solvent concentration is not affecting fungal growth.

Possible Cause 2: Compound Degradation

  • Solution: The stability of compounds in culture media can be influenced by factors such as pH and temperature.[7] this compound's stability in your specific culture medium and experimental conditions may be a factor. It is advisable to test the stability of your compound in the media over the time course of your experiment.[8] Some studies have noted that the degradation of fungicides can be influenced by microbial activity and the presence of additional carbon sources like glucose.[9][10]

Possible Cause 3: Suboptimal Experimental Conditions

  • Solution: The pH of your culture medium can affect the activity of antifungal compounds.[7] Additionally, the composition of the culture medium itself can impact drug stability and efficacy.[11] Consider optimizing the pH and other components of your experimental medium.

Problem: My results show high variability between replicates.

Possible Cause 1: Inconsistent Compound Concentration

  • Solution: Ensure that your this compound stock solution is fully dissolved and that you are thoroughly mixing your dilutions before adding them to your assay plates. Inadequate mixing can lead to inconsistent concentrations across your replicates.

Possible Cause 2: Inoculum Preparation

  • Solution: The density of the fungal inoculum is a critical parameter in antifungal susceptibility testing.[12] Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), provide guidelines for preparing the inoculum to a specific concentration.[12][13] Using a spectrophotometer to standardize your inoculum can improve reproducibility.[13]

Problem: I suspect the fungal strain I am working with has developed resistance to this compound.

Possible Cause 1: Target Site Modification

  • Solution: Resistance to SDHI fungicides can arise from mutations in the genes encoding the succinate dehydrogenase enzyme.[14] If you suspect target site modification, you may need to perform molecular analyses, such as gene sequencing of the SDH subunits, to identify any mutations.

Possible Cause 2: Increased Efflux Pump Activity

  • Solution: Fungi can develop resistance by overexpressing efflux pumps that actively remove the fungicide from the cell.[14] Investigating this may involve gene expression analysis of known efflux pump genes.

Strategy for Overcoming Resistance: Synergistic Combinations

  • Solution: Combining this compound with another fungicide that has a different mode of action can create a synergistic effect and may overcome resistance.[15][16] This approach is a key strategy in fungicide resistance management.[15] Studies have shown that combining fungicides can be effective even when they are applied separately, as long as they are both present at the site of infection.[16]

Quantitative Data

The following table summarizes in vitro efficacy data for this compound against Rhizoctonia solani.

CompoundFungal SpeciesAssay TypeValue TypeValue (mg/L)Reference
This compoundRhizoctonia solaniAntifungal ActivityEC506.38[17][18]
This compoundRhizoctonia solaniSDH InhibitionIC5062.02[17][18][19]

Experimental Protocols

Protocol: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

This protocol is based on standardized methods for antifungal susceptibility testing.[12][20][21]

1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Store the stock solution at -20°C or -80°C for long-term storage.[5][6]

2. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulation. b. Harvest spores or conidia and suspend them in sterile saline or culture medium. c. Adjust the inoculum concentration to a standardized density (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi) using a spectrophotometer or hemocytometer.[12]

3. Assay Procedure: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate culture medium (e.g., RPMI 1640). b. Add the standardized fungal inoculum to each well. c. Include a positive control (fungal inoculum without this compound) and a negative control (medium only). Also, include a vehicle control with the highest concentration of DMSO used. d. Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48 hours).[13]

4. Data Analysis: a. Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting the wells for fungal growth. The MIC is the lowest concentration of this compound that inhibits visible growth. b. Alternatively, a spectrophotometer can be used to measure the optical density and determine the concentration that inhibits growth by a certain percentage (e.g., EC50).

Visualizations

Benodanil_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII Protons_out H+ ComplexI->Protons_out ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->Protons_out O2 O2 ComplexIV->O2 e- ComplexIV->Protons_out ATP_Synthase ATP Synthase ATP_out ATP ATP_Synthase->ATP_out Succinate Succinate Succinate->ComplexII Succinate->Fumarate e- Protons_in H+ Protons_in->ATP_Synthase ADP_in ADP + Pi ADP_in->ATP_Synthase This compound This compound This compound->ComplexII Inhibition Troubleshooting_Workflow Start Start: Low/No In Vitro Efficacy Check_Solubility Is this compound fully dissolved in stock? Start->Check_Solubility Optimize_Solvent Optimize solvent system (e.g., use DMSO) Check_Solubility->Optimize_Solvent No Check_Stability Is the compound stable in the assay medium? Check_Solubility->Check_Stability Yes Optimize_Solvent->Check_Solubility Run_Stability_Test Perform stability assay (e.g., time-course analysis) Check_Stability->Run_Stability_Test No Check_Resistance Is the fungal strain known to be resistant? Check_Stability->Check_Resistance Yes Run_Stability_Test->Check_Stability Investigate_Resistance Investigate resistance (e.g., gene sequencing, synergy testing) Check_Resistance->Investigate_Resistance Yes Review_Protocol Review experimental protocol for errors Check_Resistance->Review_Protocol No End Efficacy Improved Investigate_Resistance->End Review_Protocol->End Factors_Affecting_Efficacy cluster_chemical Chemical Factors cluster_biological Biological Factors cluster_experimental Experimental Factors Efficacy In Vitro Efficacy of this compound Solubility Solubility Solubility->Efficacy Stability Stability in Media Stability->Efficacy Concentration Concentration Concentration->Efficacy Fungal_Strain Fungal Strain Fungal_Strain->Efficacy Resistance Resistance Mechanisms Resistance->Efficacy Cellular_Uptake Cellular Uptake Cellular_Uptake->Efficacy Metabolism Fungal Metabolism Metabolism->Efficacy Medium_Composition Medium Composition Medium_Composition->Efficacy pH pH pH->Efficacy Incubation_Time Incubation Time Incubation_Time->Efficacy Inoculum_Density Inoculum Density Inoculum_Density->Efficacy

References

Technical Support Center: Cross-Resistance Issues with Benodanil and other SDHIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cross-resistance between Benodanil and other Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The information is intended to assist researchers in interpreting experimental data, designing new studies, and developing effective resistance management strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound and other SDHI fungicides?

A1: The primary mechanism of resistance to SDHI fungicides, including this compound, is the alteration of the target enzyme, succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2][3] This alteration is most commonly due to point mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[2][4] These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its inhibitory effect. A less common mechanism of resistance involves the overexpression of efflux transporters, which actively pump the fungicide out of the fungal cell.[2]

Q2: If a fungal isolate is resistant to one SDHI, will it be resistant to this compound as well?

A2: Not necessarily, although it is a strong possibility. The Fungicide Resistance Action Committee (FRAC) groups all SDHIs, including this compound, into the same cross-resistance group (FRAC Code 7).[5] However, the patterns of cross-resistance among SDHIs are complex and depend on the specific mutation in the Sdh enzyme and the fungal species.[1][3] Some mutations confer broad-spectrum resistance to most SDHIs, while others may confer high resistance to one SDHI but have a lesser impact on another, like this compound. For example, in Botrytis cinerea, the SdhB-P225F mutation confers resistance to a range of SDHIs including this compound, whereas the SdhB-H272R mutation leads to sensitivity to this compound while conferring resistance to other SDHIs like boscalid.[2]

Q3: What are the known Sdh mutations that affect sensitivity to this compound?

A3: Research in Botrytis cinerea has identified several mutations in the SdhB subunit that have a direct impact on the efficacy of this compound. The P225F mutation is associated with high levels of resistance to this compound. Conversely, the N230I mutation confers low resistance. Interestingly, the H272R mutation results in sensitivity to this compound, and the H272Y mutation can even lead to increased sensitivity.[2] Data on the specific effects of SdhC and SdhD mutations on this compound sensitivity are limited in publicly available literature.

Q4: My in-vitro assay shows unexpected sensitivity of a known SDHI-resistant strain to this compound. What could be the reason?

A4: This phenomenon, known as negative cross-resistance, can occur with SDHIs. As mentioned, certain mutations can confer resistance to some SDHIs while increasing sensitivity to others. The SdhB-H272Y mutation in Botrytis cinerea, for instance, leads to increased sensitivity to this compound.[2] Therefore, it is crucial to determine the specific Sdh mutation in your resistant strain to understand its cross-resistance profile.

Q5: How can I determine if my fungal isolate has a mutation in the Sdh genes?

A5: The most definitive method is to sequence the SdhB, SdhC, and SdhD genes of your fungal isolate and compare the sequences to a known sensitive or wild-type strain. This will allow you to identify any point mutations that could be responsible for resistance. See the "Experimental Protocols" section for a general methodology.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected resistance to this compound in a previously sensitive fungal population. Emergence of Sdh gene mutations.1. Isolate the resistant fungi. 2. Perform in-vitro sensitivity assays to confirm the resistance profile. 3. Sequence the SdhB, SdhC, and SdhD genes to identify potential mutations.
Variable efficacy of this compound against different SDHI-resistant strains. Different Sdh mutations confer varying levels of resistance to this compound.1. Characterize the specific Sdh mutations in each of your resistant strains. 2. Consult literature for known cross-resistance patterns for the identified mutations. 3. If data is unavailable, perform comparative in-vitro sensitivity assays with a panel of SDHIs.
A known SDHI-resistant isolate appears sensitive to this compound. The specific mutation may not confer resistance to this compound or could induce negative cross-resistance.1. Confirm the Sdh mutation in your isolate. 2. This could be a valuable finding; consider further investigation into the binding mechanism of this compound with the mutated SDH enzyme.
Difficulty in amplifying Sdh genes for sequencing. Suboptimal PCR conditions or degraded DNA.1. Verify the quality and quantity of your extracted fungal DNA. 2. Optimize PCR conditions (annealing temperature, primer concentration, etc.). 3. Design alternative primers for the Sdh genes of your target fungal species.

Data Presentation

Table 1: Cross-Resistance Profile of this compound against SdhB Mutations in Botrytis cinerea

SdhB Mutation Resistance Factor (RF) to this compound *Cross-Resistance Profile
P225FHighHigh resistance to a broad range of SDHIs.[2]
N230ILowModerate resistance to boscalid, fluopyram, and fluxapyroxad; low resistance to several other SDHIs.[2]
H272RSensitiveModerate resistance to boscalid; sensitive to fluopyram, bixafen, fluxapyroxad, and this compound.[2]
H272YIncreased SensitivityModerate resistance to boscalid; increased sensitivity to this compound and fluopyram.[2]

*Resistance Factor (RF) is the ratio of the EC50 of the resistant isolate to the EC50 of the sensitive isolate.

Table 2: EC50 Value of this compound against Rhizoctonia solani

Fungicide EC50 (mg/L)
This compound6.38

Experimental Protocols

In-vitro Fungicide Sensitivity Testing (Mycelial Growth Assay)

This protocol outlines a general method for determining the 50% effective concentration (EC50) of a fungicide against a fungal isolate.

a. Materials:

  • Pure culture of the fungal isolate.

  • Appropriate growth medium (e.g., Potato Dextrose Agar - PDA).

  • This compound and other SDHIs of interest.

  • Solvent for fungicides (e.g., acetone or ethanol).

  • Sterile petri dishes, micropipettes, and other standard microbiology lab equipment.

b. Procedure:

  • Prepare Fungicide Stock Solutions: Dissolve the fungicides in a suitable solvent to create high-concentration stock solutions.

  • Prepare Fungicide-Amended Media: Autoclave the growth medium and cool it to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare control plates with the solvent alone.

  • Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: After a set incubation period (when the mycelium on the control plate has reached a significant diameter), measure the diameter of the fungal colony on each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use a statistical software to perform a dose-response analysis and calculate the EC50 value.

Molecular Detection of Sdh Gene Mutations

This protocol provides a general workflow for identifying mutations in the Sdh genes.

a. Materials:

  • Fungal mycelium.

  • DNA extraction kit or reagents.

  • PCR primers for SdhB, SdhC, and SdhD genes of the target fungus.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermal cycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

b. Procedure:

  • Fungal Culture and DNA Extraction: Grow the fungal isolate in liquid or on solid media. Harvest the mycelium and extract genomic DNA using a suitable protocol or commercial kit.

  • PCR Amplification: Amplify the SdhB, SdhC, and SdhD genes using gene-specific primers. The primer sequences will need to be designed based on the available sequence data for your fungal species of interest. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Send the purified PCR products to a sequencing facility.

  • Sequence Analysis: Align the obtained sequences with the Sdh gene sequences from a known sensitive or wild-type strain of the same fungal species. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Visualizations

SDHI_Pathway TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidized by Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Reduced_Binding Reduced Fungicide Binding SDH->Reduced_Binding ATP_Production ATP Production ETC->ATP_Production This compound This compound (SDHI) This compound->SDH inhibits Sdh_Mutation Sdh Gene Mutation Sdh_Mutation->SDH alters Resistance Fungicide Resistance Reduced_Binding->Resistance

Caption: Signaling pathway of SDHI action and resistance.

Experimental_Workflow cluster_invitro In-vitro Sensitivity Testing cluster_molecular Molecular Analysis Fungal_Isolation Isolate Fungus Fungicide_Plates Prepare Fungicide-Amended Media Fungal_Isolation->Fungicide_Plates DNA_Extraction Extract Fungal DNA Fungal_Isolation->DNA_Extraction Inoculation Inoculate Plates Fungicide_Plates->Inoculation Incubation Incubate Inoculation->Incubation Measurement Measure Mycelial Growth Incubation->Measurement EC50_Calc Calculate EC50 Measurement->EC50_Calc PCR Amplify Sdh Genes (PCR) DNA_Extraction->PCR Sequencing Sequence PCR Products PCR->Sequencing Sequence_Analysis Analyze Sequences for Mutations Sequencing->Sequence_Analysis

Caption: Experimental workflow for resistance assessment.

Cross_Resistance_Logic Start Fungal Isolate with Reduced Sensitivity to an SDHI Identify_Mutation Identify Sdh Mutation (Sequencing) Start->Identify_Mutation No_Mutation No Sdh Mutation Found Identify_Mutation->No_Mutation no Mutation_Found Sdh Mutation Identified Identify_Mutation->Mutation_Found yes Other_Mechanism Consider Other Resistance Mechanisms (e.g., efflux pumps) No_Mutation->Other_Mechanism Check_Literature Check Literature for Known Cross-Resistance Profile Mutation_Found->Check_Literature Data_Available Data Available Check_Literature->Data_Available yes Data_Unavailable Data Unavailable Check_Literature->Data_Unavailable no Predict_this compound Predict this compound Sensitivity Data_Available->Predict_this compound Perform_Assay Perform In-vitro Assay with this compound Data_Unavailable->Perform_Assay Determine_this compound Determine this compound Sensitivity (EC50) Perform_Assay->Determine_this compound

Caption: Logical workflow for determining this compound cross-resistance.

References

Validation & Comparative

A Comparative Analysis of Benodanil and Carboxin as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent succinate dehydrogenase inhibitors (SDHIs), Benodanil and Carboxin. Succinate dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a key target for fungicides and potential therapeutic agents. This document synthesizes available experimental data to objectively compare the performance of this compound and Carboxin, offering insights into their mechanisms of action and inhibitory potencies.

Mechanism of Action

Both this compound and Carboxin function by inhibiting the activity of succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate. This inhibition disrupts the mitochondrial electron transport chain, thereby impeding cellular respiration and energy production in target organisms, primarily fungi.[1][2] Carboxin, a systemic fungicide, was one of the first SDHIs to be commercialized and its mechanism is well-established. It acts by binding to the quinone reduction site (Q-site) of the SDH enzyme complex, preventing the binding of ubiquinone.[3] This blockage of electron transfer from the iron-sulfur clusters within SDH to ubiquinone is the primary mode of its fungicidal action.[3] this compound, also a systemic fungicide, is understood to operate through a similar mechanism of SDH inhibition.[4]

Quantitative Comparison of Inhibitory Activity

Direct comparative studies on the inhibitory potency of this compound and Carboxin against the same succinate dehydrogenase enzyme under identical conditions are limited in the available scientific literature. However, data from separate studies provide insights into their relative efficacy.

It is crucial to note that a direct comparison of the IC50 value for this compound and the Ki value for Carboxin is not appropriate due to the different parameters and experimental systems used. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki value, or inhibition constant, is a more absolute measure of the binding affinity of an inhibitor to an enzyme.

CompoundParameterValueOrganism/SystemReference
This compound IC5062.02 mg/LRhizoctonia solani succinate dehydrogenase[4][5][6][7]
Carboxin Ki16 µMMicrococcus denitrificans membrane succinate oxidation[8]

Impact on Mitochondrial Respiration

Signaling Pathways Affected by Succinate Dehydrogenase Inhibition

The inhibition of succinate dehydrogenase leads to the accumulation of its substrate, succinate. Elevated intracellular succinate levels have significant downstream signaling consequences, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF1α). Under normal oxygen conditions (normoxia), HIF1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation by the proteasome. Succinate competitively inhibits PHDs, preventing the degradation of HIF1α even in the presence of oxygen. This "pseudohypoxic" state leads to the transcription of genes typically associated with hypoxic conditions, which can have profound effects on cellular metabolism, angiogenesis, and cell survival.

G cluster_0 Mitochondrion cluster_1 Cytosol TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Substrate Accumulated_Succinate Accumulated Succinate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Electron Transfer This compound This compound This compound->SDH Inhibition Carboxin Carboxin Carboxin->SDH Inhibition PHD Prolyl Hydroxylases (PHDs) Accumulated_Succinate->PHD Inhibition HIF1a HIF1α PHD->HIF1a Hydroxylation VHL VHL HIF1a->VHL Binding Stabilized_HIF1a Stabilized HIF1α Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation Nucleus Nucleus Stabilized_HIF1a->Nucleus Hypoxia_Genes Hypoxia-responsive Gene Transcription Nucleus->Hypoxia_Genes

Caption: Signaling pathway of SDH inhibition by this compound and Carboxin.

Experimental Protocols

Succinate Dehydrogenase Activity Assay (DCIP-Based)

This protocol outlines a common method for determining succinate dehydrogenase activity by measuring the reduction of 2,6-dichlorophenolindophenol (DCIP).

Materials:

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (e.g., 0.5 M sodium succinate)

  • DCIP solution (e.g., 2 mM in water)

  • Phenazine methosulfate (PMS) solution (e.g., 10 mM in water, freshly prepared and protected from light)

  • Potassium cyanide (KCN) solution (e.g., 0.1 M, to inhibit complex IV)

  • Mitochondrial sample or purified SDH

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the target tissue or cells using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, KCN, and the mitochondrial sample.

  • Initiation of the Reaction: Add succinate to the reaction mixture to initiate the enzymatic reaction.

  • Addition of Electron Acceptors: Add PMS and DCIP to the cuvette. PMS acts as an intermediate electron carrier between SDH and DCIP.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The reduction of DCIP results in a color change from blue to colorless, leading to a decrease in absorbance.

  • Calculation of Activity: Calculate the rate of DCIP reduction using its molar extinction coefficient (ε = 21 mM⁻¹cm⁻¹ at 600 nm). One unit of SDH activity is typically defined as the amount of enzyme that reduces 1 µmol of DCIP per minute.

  • Inhibitor Studies: To determine the IC50 values for this compound or Carboxin, perform the assay in the presence of varying concentrations of the inhibitors and calculate the percentage of inhibition relative to a control without the inhibitor.

G cluster_workflow Experimental Workflow: SDH Activity Assay Start Start Isolate_Mito Isolate Mitochondria (or purify SDH) Start->Isolate_Mito Prep_Reaction Prepare Reaction Mixture (Buffer, KCN, Sample) Isolate_Mito->Prep_Reaction Add_Succinate Add Succinate (Initiate Reaction) Prep_Reaction->Add_Succinate Add_PMS_DCIP Add PMS and DCIP Add_Succinate->Add_PMS_DCIP Measure_Abs Measure Absorbance at 600 nm (Kinetic Read) Add_PMS_DCIP->Measure_Abs Calculate Calculate SDH Activity Measure_Abs->Calculate End End Calculate->End

Caption: Workflow for SDH activity assay.

Conclusion

This compound and Carboxin are effective inhibitors of succinate dehydrogenase, a vital enzyme for cellular respiration in fungi. While both compounds share a common mechanism of action by disrupting the mitochondrial electron transport chain, a direct quantitative comparison of their inhibitory potency is challenging due to the lack of head-to-head studies. The available data suggest that both are potent inhibitors, with Carboxin's inhibitory constant being in the micromolar range. The inhibition of SDH by these compounds has significant downstream effects, including the induction of a pseudohypoxic state through the stabilization of HIF1α. Further research involving direct comparative assays is necessary to fully elucidate the relative potencies and specific molecular interactions of this compound and Carboxin with succinate dehydrogenase from various organisms. This knowledge will be invaluable for the development of more effective and selective SDHIs for agricultural and therapeutic applications.

References

Benodanil in the Landscape of FRAC Group 7 Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benodanil, an early entrant in the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, with other members of the Fungicide Resistance Action Committee (FRAC) Group 7. By examining available experimental data, this document aims to contextualize the performance of this compound against a key plant pathogen and detail the methodologies used in such evaluations.

Introduction to FRAC Group 7 Fungicides

Fungicides belonging to FRAC Group 7 are characterized by their mode of action as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain at complex II, inhibiting the enzyme succinate dehydrogenase. This blockage prevents the oxidation of succinate to fumarate, a critical step in the Krebs cycle and electron transport chain, ultimately leading to a cessation of cellular respiration and energy production in susceptible fungi.[1] this compound, a benzanilide fungicide, is an early example of this class.[2] While now considered largely obsolete, its study provides a valuable baseline for understanding the evolution and comparative efficacy of newer generation SDHIs.[3]

Comparative Efficacy Against Rhizoctonia solani

Rhizoctonia solani is a soil-borne pathogen with a wide host range, causing significant agricultural damage. The following table summarizes the in vitro efficacy of this compound and other select FRAC Group 7 fungicides against this pathogen, presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher antifungal activity.

FungicideChemical SubgroupMean EC50 (µg/mL) against R. solaniReference(s)
This compoundPhenyl-benzamide6.38[4]
SedaxanePyrazole-carboxamide0.1
PenthiopyradPyrazole-carboxamide0.15
FluxapyroxadPyrazole-carboxamide0.16

Note: Data for Sedaxane, Penthiopyrad, and Fluxapyroxad are from studies on isolates from soybean and sugar beet. Direct comparison should be made with caution due to potential variations in experimental conditions and fungal isolates.

Qualitative evidence also supports the efficacy of this compound against R. solani. Studies have shown that this compound can effectively control isolates of the pathogen. In field trials on tobacco, this compound was reported to be more effective than benomyl, reducing the damaged surface area of buried stems to as low as 5%, compared to 50-60% in untreated plants. Furthermore, in liquid culture, this compound was found to be over three times more active against R. solani than benomyl.

Experimental Protocols

The determination of fungicide efficacy, particularly the EC50 values, is typically conducted through standardized in vitro assays. A commonly employed method is the "poisoned food technique."

Poisoned Food Technique for in vitro Fungicide Efficacy Testing
  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Fungicide Incorporation: The test fungicide is dissolved in a solvent and added to the molten PDA at various concentrations. A control set with no fungicide is also prepared.

  • Plating: The fungicide-amended and control media are poured into sterile Petri plates and allowed to solidify.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a pure culture of the target pathogen (e.g., R. solani), is placed at the center of each plate.

  • Incubation: The plates are incubated under controlled conditions (e.g., specific temperature and light cycle) conducive to fungal growth.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

To determine the direct inhibitory effect of the compounds on the target enzyme, a succinate dehydrogenase inhibition assay can be performed.

  • Mitochondrial Extraction: Mitochondria are isolated from the target fungal species.

  • Enzyme Reaction: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol or DCPIP) in the presence of succinate.

  • Inhibitor Addition: The assay is performed in the presence of varying concentrations of the test fungicide.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the fungicide that inhibits 50% of the SDH enzyme activity, is calculated. For this compound, the IC50 against SDH from R. solani has been reported as 62.02 mg/L.[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mode of action of FRAC Group 7 fungicides and a typical experimental workflow for their evaluation.

FRAC_Group_7_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ETC Electron Transfer ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Oxidation This compound This compound & other FRAC G7 Fungicides This compound->ComplexII Inhibition

Caption: Mode of action of FRAC Group 7 fungicides.

Fungicide_Efficacy_Workflow cluster_invitro In Vitro Assay cluster_analysis Data Analysis cluster_enzyme Enzyme Assay (Optional) prep_media Prepare Fungal Growth Medium (PDA) add_fungicide Incorporate Fungicide at Various Concentrations prep_media->add_fungicide inoculate Inoculate with Target Pathogen (e.g., R. solani) add_fungicide->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Mycelial Growth incubate->measure calc_inhibition Calculate Percent Inhibition measure->calc_inhibition det_ec50 Determine EC50 Value calc_inhibition->det_ec50 extract_sdh Isolate Succinate Dehydrogenase (SDH) run_assay Perform SDH Inhibition Assay extract_sdh->run_assay det_ic50 Determine IC50 Value run_assay->det_ic50

Caption: Experimental workflow for fungicide efficacy testing.

Conclusion

This compound, as an early FRAC Group 7 fungicide, demonstrates inhibitory activity against Rhizoctonia solani. However, quantitative data suggests that newer generation SDHIs, such as sedaxane, penthiopyrad, and fluxapyroxad, exhibit significantly greater potency against this pathogen in vitro. The standardized methodologies for assessing fungicide efficacy, such as the poisoned food technique and direct enzyme inhibition assays, are crucial for generating the comparative data necessary for the development of new and more effective fungicidal agents. While this compound itself is largely of historical interest, it serves as a foundational molecule for understanding the structure-activity relationships within the broader and highly successful class of SDHI fungicides.

References

Efficacy of Benodanil Against SDHI-Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Benodanil, an early-generation succinate dehydrogenase inhibitor (SDHI) fungicide, against fungal strains that have developed resistance to other SDHIs. While this compound is now largely obsolete in commercial agriculture, understanding its performance can offer valuable insights into the complex mechanisms of SDHI resistance and inform the development of novel fungicides.

Introduction to SDHI Fungicides and Resistance

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death. SDHIs are classified under FRAC (Fungicide Resistance Action Committee) Group 7. Resistance to SDHIs in fungal populations is a significant concern and primarily arises from point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD). These mutations can alter the fungicide's binding site, reducing its efficacy. A crucial aspect of SDHI resistance is the phenomenon of cross-resistance, where resistance to one SDHI fungicide can confer resistance to others within the same group. However, the degree of cross-resistance can vary depending on the specific mutation and the chemical structure of the SDHI compound.

This compound: An Overview

This compound is a member of the phenyl-benzamide chemical group of SDHI fungicides. Like other SDHIs, it inhibits succinate dehydrogenase. Although no longer in widespread use, its efficacy against strains with specific SDHI-resistance mutations reveals nuances in cross-resistance patterns that are of significant interest for developing next-generation fungicides.

Comparative Efficacy of this compound

Quantitative data directly comparing the efficacy of this compound against a wide range of modern SDHI-resistant fungal strains is limited due to its status as an obsolete fungicide. However, available research, particularly on Botrytis cinerea and Aspergillus uvarum, indicates that the performance of this compound against resistant strains is highly dependent on the specific mutation in the SdhB subunit.

Notably, certain mutations that confer high levels of resistance to newer SDHIs, such as boscalid and fluopyram, have been shown to result in hypersensitivity to this compound. This suggests that the structural differences between this compound and other SDHIs can be exploited to control certain resistant populations.

Data on Fungicide Efficacy

The following table summarizes available data on the in vitro efficacy of this compound and other SDHIs against wild-type and resistant fungal strains.

Fungal SpeciesGenotype (SdhB Mutation)This compound EC50 (mg/L)Boscalid EC50 (mg/L)Fluopyram EC50 (mg/L)Reference
Rhizoctonia solaniWild-Type6.38Not ReportedNot Reported[1]
Botrytis cinereaH272YHypersensitive (Lower EC50 than wild-type)High ResistanceHigh Resistance[2][3]
Aspergillus uvarumH270Y (Homologous to H272Y)Hypersensitive (Lower EC50 than wild-type)Not ReportedNot Reported[3]
Botrytis cinereaP225FResistantHigh ResistanceHigh Resistance[2]

Note: "Hypersensitive" indicates that the resistant strain is more susceptible to the fungicide than the wild-type strain. Quantitative EC50 values for these specific resistant strains were not detailed in the available literature but the qualitative effect was consistently reported.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide efficacy. Below are protocols for key experiments cited in the literature.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC50).

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend with a range of fungicide concentrations. A stock solution of the fungicide is typically prepared in a solvent like acetone and then serially diluted. The final concentration of the solvent in the media should be kept constant and low (e.g., <0.1% v/v) across all treatments, including a solvent-only control.

  • Inoculation: Place a mycelial plug (typically 4-5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the mycelium in the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition data against the logarithm of the fungicide concentration.

Spore Germination Assay

This method assesses the effect of a fungicide on the germination of fungal spores.

  • Spore Suspension: Prepare a spore suspension from a fresh fungal culture in sterile distilled water containing a surfactant (e.g., Tween 20). Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Fungicide Treatment: Mix the spore suspension with various concentrations of the fungicide.

  • Incubation: Place a droplet of the treated spore suspension on a microscope slide or in the well of a microtiter plate. Incubate in a humid chamber at an appropriate temperature for a set period (e.g., 12-24 hours).

  • Assessment: Using a microscope, count the number of germinated and non-germinated spores (typically out of 100 spores per replicate). A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: Calculate the percentage of germination inhibition and determine the EC50 value as described for the mycelial growth assay.

Visualizations

Signaling Pathway of SDHI Fungicides

SDHI_Pathway TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II substrate for Fumarate Fumarate Fumarate->TCA_Cycle continues cycle Complex_II->Fumarate oxidizes to ETC Electron Transport Chain Complex_II->ETC donates electrons to ATP_Synthase ATP Synthase ETC->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP produces This compound This compound (SDHI) This compound->Complex_II INHIBITS

Caption: Mode of action of this compound and other SDHI fungicides.

Experimental Workflow for Fungicide Sensitivity Testing

experimental_workflow start Start: Isolate Fungal Strain culture Culture Fungus on PDA start->culture inoculate Inoculate Plates with Fungal Plugs culture->inoculate prepare_fungicide Prepare Serial Dilutions of Fungicides (this compound vs. Other SDHIs) prepare_plates Prepare Fungicide-Amended Media prepare_fungicide->prepare_plates prepare_plates->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Mycelial Growth incubate->measure analyze Calculate % Inhibition and EC50 Values measure->analyze compare Compare Efficacy Data analyze->compare end End: Determine Resistance/Sensitivity Profile compare->end

Caption: Workflow for in vitro fungicide efficacy testing.

Conclusion

While this compound is an older, obsolete SDHI fungicide, its interaction with resistant fungal strains provides critical information for the ongoing development of effective disease management strategies. The observation of hypersensitivity in strains with specific resistance mutations underscores the potential for developing novel SDHIs that can overcome existing resistance mechanisms. Further research into the structural and molecular basis of these differential sensitivities could pave the way for the design of fungicides with improved and more durable efficacy against evolving fungal pathogen populations. For professionals in drug development, the case of this compound highlights the importance of a nuanced understanding of resistance, moving beyond broad cross-resistance assumptions to a more mutation-specific approach.

References

A Comparative Guide to the In Silico Molecular Docking of Benodanil with Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicide Benodanil's performance as a succinate dehydrogenase (SDH) inhibitor with other alternatives. The analysis is supported by experimental data from in vitro inhibition assays and in silico molecular docking studies. Detailed methodologies for these key experiments are provided to ensure reproducibility and further investigation.

Data Presentation: Performance Comparison of SDH Inhibitors

The efficacy of this compound and alternative succinate dehydrogenase inhibitors (SDHIs) is presented below. The data is compiled from various studies and includes both in vitro enzyme inhibition (IC50) and organism-level effective concentrations (EC50). Direct comparison should be made cautiously, as experimental conditions and target organisms can vary between studies.

In Vitro Succinate Dehydrogenase Inhibition (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of the SDH enzyme by 50%. Lower values indicate higher potency.

CompoundTarget OrganismIC50 ValueSource
This compound Rhizoctonia solani62.02 mg/L[1][2][3]
Compound 17 (this compound Hybrid)Rhizoctonia solani52.58 mg/L[1][2][3]
Compound 18 (this compound Hybrid)Rhizoctonia solani56.86 mg/L[1][2][3]
SYP-32497Rhizoctonia solani0.300 µg/mL[4]
FluxapyroxadRhizoctonia solani1.266 µg/mL[4]
Antifungal Efficacy (EC50)

The EC50 value is the concentration of a fungicide that gives a half-maximal response, such as inhibiting fungal mycelial growth by 50%.

CompoundTarget OrganismEC50 ValueSource
This compound Rhizoctonia solani6.38 mg/L[1][2][3]
Compound 17 (this compound Hybrid)Rhizoctonia solani6.32 mg/L[1][2]
Compound 18 (this compound Hybrid)Rhizoctonia solani6.06 mg/L[1][2]
BoscalidPodosphaera xanthii0.38 - 3.60 mg/L[5]
FluopyramBotrytis cinerea0.01 to >100 µg/ml[6]
FluxapyroxadBotrytis cinerea<0.01 to 4.19 µg/ml[6]
PenthiopyradBotrytis cinerea<0.01 to 59.65 µg/ml[6]
In Silico Molecular Docking (Binding Energy)

Binding energy, calculated from molecular docking simulations, predicts the binding affinity between a ligand (inhibitor) and its protein target (SDH). More negative values suggest stronger binding.

CompoundTarget ProteinBinding Energy (kcal/mol)Source
Novel SDHI (ZINC03102709)F. oxysporum SDH-10.75[7]
Novel SDHI (ZINC17007371)F. oxysporum SDH-11.02[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of SDH Inhibition

The inhibition of succinate dehydrogenase disrupts cellular metabolism and initiates a cascade of signaling events. The primary event is the accumulation of the substrate, succinate. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread changes in the epigenome and cellular signaling.

SDH_Inhibition_Pathway cluster_0 Mitochondrion cluster_1 Cytosol & Nucleus TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain (Complex II) Fumarate Fumarate ETC->Fumarate ROS ROS Production ↑ ETC->ROS Dysfunction leads to Succinate_acc Succinate Accumulation ETC->Succinate_acc Blockage Succinate->ETC SDH PHD Prolyl Hydroxylases (PHDs) HIF HIF-1α Stabilization ↑ PHD->HIF aKG α-KG Dependent Dioxygenases aKG->PHD TET TET Enzymes aKG->TET HDM Histone Demethylases (JmjC domain) aKG->HDM Epigenetics Epigenetic Alterations (DNA & Histone Hypermethylation) TET->Epigenetics HDM->Epigenetics SUCNR1 SUCNR-1 Receptor (Extracellular) Inflammation Pro-inflammatory Signaling ↑ SUCNR1->Inflammation SDHI This compound & Other SDHIs SDHI->ETC Inhibits Succinate_acc->aKG Inhibits Succinate_acc->SUCNR1 Activates

Caption: Downstream effects of Succinate Dehydrogenase (SDH) inhibition.

In Silico Molecular Docking Workflow

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein.[8][9] The workflow involves several key steps from preparation to analysis.

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Validation p1 Retrieve Protein Structure (e.g., PDB) p2 Prepare Protein: - Remove water - Add hydrogens - Assign charges p1->p2 d1 Define Binding Site (Grid Box Generation) p2->d1 l1 Obtain Ligand Structures (e.g., PubChem, ZINC) l2 Prepare Ligands: - Generate 3D conformers - Assign charges l1->l2 l2->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 a1 Scoring & Ranking Poses (Binding Energy) d2->a1 a2 Analyze Interactions (H-bonds, Hydrophobic etc.) a1->a2 a3 Compare with Experimental Data (Validation) a2->a3

Caption: General workflow for in silico molecular docking.

Experimental Protocols

In Silico Molecular Docking Protocol

This protocol outlines a typical procedure for docking a small molecule inhibitor like this compound into the active site of succinate dehydrogenase.

  • Protein Preparation:

    • Obtain the 3D crystal structure of succinate dehydrogenase from a protein database like the Protein Data Bank (PDB). A structure complexed with a known inhibitor (e.g., PDB ID: 2FBW with carboxin) is often used to define the binding site.[4][10]

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges) to the protein atoms.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of this compound and other inhibitors from a chemical database (e.g., PubChem).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field.

    • Assign Gasteiger charges and define the rotatable bonds for the ligand.

  • Docking Simulation:

    • Define the binding pocket. This is typically done by creating a grid box centered on the co-crystallized ligand from the PDB structure or by using site-finding algorithms.[7]

    • Perform the docking simulation using software like AutoDock Vina. The software will explore various conformations (poses) of the ligand within the defined binding site.[8]

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.[7]

  • Analysis of Results:

    • The software will output a series of docked poses for each ligand, ranked by a scoring function that estimates the binding free energy (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Analyze the interactions between the best-ranked pose and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) to understand the molecular basis of the inhibition. Visualization tools like PyMOL or Chimera are used for this step.[1]

In Vitro Succinate Dehydrogenase Activity Assay (Colorimetric)

This protocol describes a common method to measure the enzymatic activity of SDH and determine the inhibitory potential of compounds like this compound. The assay is based on the reduction of the dye 2,6-dichlorophenolindophenol (DCPIP).[11][12][13]

  • Preparation of Reagents:

    • SDH Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at a physiological pH.

    • Substrate: Prepare a solution of sodium succinate.

    • Electron Acceptor: Prepare a solution of DCPIP.

    • Inhibitors: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme Source Preparation:

    • Isolate mitochondria from the target organism (e.g., fungal mycelia, mammalian tissue) through differential centrifugation.

    • Lyse the mitochondria to release the enzyme complex. The resulting preparation is the enzyme source.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the SDH assay buffer.

    • Add the test inhibitor at various concentrations. Include a positive control (a known SDH inhibitor like malonate) and a negative control (solvent only).[12][13]

    • Add the enzyme preparation to each well and incubate for a short period to allow the inhibitor to bind.

    • Initiate the reaction by adding the succinate substrate and the DCPIP solution.

    • Immediately measure the absorbance at 600 nm using a spectrophotometer in kinetic mode, taking readings every few minutes for a total of 30-60 minutes.[11]

  • Data Analysis:

    • The rate of SDH activity is proportional to the rate of decrease in absorbance at 600 nm as DCPIP is reduced.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Comparative Transcriptomic Analysis of Benodanil-Treated Fungi: A Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant data gap in the comparative transcriptomic analysis of fungi treated with the fungicide Benodanil. Despite a thorough search for relevant studies, no publicly available research articles or datasets detailing the genome-wide transcriptional effects of this compound on any fungal species could be identified. This absence of foundational data precludes a direct comparative analysis of this compound's transcriptomic impact versus other antifungal agents.

This compound is recognized as a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that disrupts the mitochondrial electron transport chain in fungi, leading to impaired energy production and eventual cell death. While the mode of action is generally understood, the specific downstream effects on fungal gene expression remain uncharacterized at a transcriptomic level.

Our search for comparative transcriptomic data included broad and specific queries related to this compound, RNA-sequencing (RNA-seq), gene expression profiling, and various fungal species. The search did yield transcriptomic studies for other fungicides, including different SDHIs, as well as comparative analyses of different fungal strains and their interactions. However, none of these studies included this compound as a treatment condition.

The absence of this critical data makes it impossible to fulfill the request for a detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways related to this compound's transcriptomic effects. Such a guide would require access to raw or processed transcriptomic data (e.g., lists of differentially expressed genes, expression values) from experiments where fungi were treated with this compound and at least one other comparator fungicide under controlled conditions.

Implications for the Research Community

The lack of transcriptomic data for this compound represents a knowledge gap in the understanding of its secondary effects on fungal physiology and genetics. Transcriptomic studies are crucial for:

  • Elucidating Resistance Mechanisms: Understanding which genes and pathways are up- or down-regulated in response to this compound could provide insights into how fungi develop resistance.

  • Identifying Off-Target Effects: Transcriptomics can reveal unintended impacts of a fungicide on various cellular processes beyond its primary mode of action.

  • Discovering Synergistic or Antagonistic Interactions: Comparing the transcriptomic profiles of fungi treated with this compound and other compounds could inform the development of more effective combination therapies.

  • Informing Drug Development: A detailed understanding of the transcriptomic consequences of SDHI action can guide the design of new and improved fungicides.

Given the importance of SDHIs in agriculture and medicine, future research focusing on the transcriptomic profiling of this compound-treated fungi is highly encouraged. Such studies would provide invaluable data for the scientific community and contribute to a more comprehensive understanding of this class of fungicides.

At present, a comparative guide on the transcriptomics of this compound-treated fungi cannot be produced due to the unavailability of the necessary experimental data in the public domain. Researchers, scientists, and drug development professionals are encouraged to address this gap to enhance our collective knowledge of fungicide mode of action and to develop more effective strategies for combating fungal pathogens.

Benodanil as a Reference Compound in Fungicide Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of benodanil with other succinate dehydrogenase inhibitor (SDHI) fungicides, specifically carboxin and boscalid, for its use as a reference compound in fungicide screening assays. Due to this compound's status as an older, obsolete fungicide, direct comparative data is limited. This guide compiles available data and provides context for its application in modern fungicide discovery.

Introduction to this compound

This compound is a systemic fungicide belonging to the benzanilide chemical class. Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[1][2] This disruption of the electron transport chain ultimately leads to the cessation of fungal growth. Historically, it was used to control rust and smut diseases on various crops.

Comparison of Antifungal Activity

Table 1: In Vitro Antifungal Activity (EC50 in mg/L) of SDHI Fungicides against Rhizoctonia solani

FungicideTarget FungusEC50 (mg/L)
This compound Rhizoctonia solani6.38[3]
CarboxinRhizoctonia solaniData not available in direct comparison
BoscalidRhizoctonia solaniData not available in direct comparison

Note: The lack of directly comparable EC50 values for carboxin and boscalid against R. solani in the same study as this compound highlights the challenge in assessing the relative potency of this older compound. However, both carboxin and boscalid are well-established, broad-spectrum SDHI fungicides.[4][5] Carboxin was one of the first SDHI fungicides and is particularly effective against basidiomycetes.[2][6] Boscalid has a broader spectrum of activity, controlling a wide range of fungal pathogens.[4][5]

Table 2: Spectrum of Activity for Selected SDHI Fungicides

FungicidePrimary Fungal Targets
This compound Rusts (Puccinia spp.), Smuts (Ustilago spp.), Rhizoctonia solani
CarboxinSmuts, Bunts, Rusts, Rhizoctonia solani[6]
BoscalidAlternaria spp., Botrytis cinerea, Sclerotinia sclerotiorum, Powdery Mildew[4][5]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound, carboxin, and boscalid share a common mechanism of action by targeting the succinate dehydrogenase (SDH) enzyme. SDH is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[7][8] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the oxidation of succinate to fumarate.[2] This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.

The following diagram illustrates the succinate dehydrogenase inhibition pathway.

SDHI_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme Complex_II Complex II (SDH) Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III e- This compound This compound / Carboxin / Boscalid This compound->Complex_II Inhibition Mycelial_Growth_Assay A Prepare Fungicide Dilutions B Prepare Fungicide-Amended Agar A->B C Pour Plates B->C E Inoculate Plates C->E D Prepare Fungal Inoculum (Mycelial Plugs) D->E F Incubate Plates E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

References

Safety Operating Guide

Proper Disposal of Benodanil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Benodanil, a fungicide used in research and development. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

This compound, an obsolete fungicide, requires careful handling and disposal due to its chemical nature and potential environmental impact.[1][2][3] This guide offers step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in a safe and compliant manner.

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValueUnit
Molecular Formula C13H10INO
Molecular Weight 323.13 g/mol
CAS Number 15310-01-7
Melting Point 137°C
Boiling Point 323.2 (±25.0)°C at 760 mmHg
Water Solubility 20mg/L (at 20°C)
pKa 12.87 (±0.70)
LogP (Octanol/Water Partition Coefficient) 3.927

Sources:[1][2][4][]

Hazard Identification and Safety Precautions

While some aggregated GHS information suggests this compound does not meet hazard criteria, it is crucial to treat it with caution as an obsolete pesticide.[1] It is known to be toxic to fish and other aquatic organisms.[6]

HazardDescription
Environmental Hazards Toxic to fish and aquatic organisms.[6] Strong adsorption to soil and sediment can lead to long-term residue persistence.
Human Health Hazards While specific GHS classification is not consistently reported[1], a solution of this compound in methanol is listed with hazards including being toxic if swallowed or absorbed through the skin, causing organ damage, and being a skin and eye irritant.[7]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for pesticide and laboratory chemical disposal. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

2. Small Quantities of Unused Product:

  • Avoid disposing of pure, unused this compound whenever possible.

  • If you have a small amount of leftover diluted solution, it may be possible to use it for its intended purpose according to the original experimental protocol.[8][9]

  • Never dispose of this compound, in any form, down the sink or drain.[9][10] This can disrupt wastewater treatment processes and harm aquatic life.[9]

3. Bulk Disposal and Contaminated Materials:

  • All this compound waste, including contaminated labware (e.g., pipette tips, gloves, paper towels), must be disposed of as hazardous waste.

  • Contact your local hazardous waste disposal facility or a licensed contractor for pickup and disposal. You can find local contacts through the EPA or by calling 1-800-CLEANUP.[8][9]

  • Keep the waste in its original or a properly labeled container.[8]

4. Empty Container Disposal:

  • An empty pesticide container can be as hazardous as a full one due to residual chemicals.[10]

  • Never reuse empty this compound containers for any other purpose.[8][9]

  • Follow the triple-rinsing protocol outlined below before disposing of the container.

Experimental Protocol: Triple-Rinsing of Empty Containers

This procedure ensures that empty containers are thoroughly decontaminated before disposal.[10]

  • Initial Rinse: While wearing full PPE, fill the empty this compound container approximately one-quarter full with a suitable solvent (e.g., methanol or another solvent in which this compound is soluble).

  • Agitate: Securely cap the container and shake vigorously for at least 30 seconds to rinse all interior surfaces.

  • Collect Rinsate: Pour the rinsate into a designated hazardous waste container for this compound.

  • Repeat: Repeat the rinsing and collection steps two more times.

  • Final Disposal: After the third rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Dispose of the cap as regular waste and the container as directed by your local hazardous waste regulations.[10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Benodanil_Disposal_Workflow start This compound Waste Generated waste_type Is the waste an empty container? start->waste_type bulk_waste Collect in a labeled, sealed hazardous waste container waste_type->bulk_waste No triple_rinse Perform Triple-Rinse Protocol waste_type->triple_rinse Yes contact_ehs Contact EHS/Hazardous Waste Contractor for pickup and disposal bulk_waste->contact_ehs end Disposal Complete contact_ehs->end collect_rinsate Collect all rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines triple_rinse->dispose_container collect_rinsate->bulk_waste dispose_container->end

References

Personal protective equipment for handling Benodanil

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Benodanil (CAS 15310-01-7), a benzanilide fungicide. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable steps for routine handling, emergency situations, and proper disposal.

Physicochemical and Toxicological Data

While a comprehensive Safety Data Sheet (SDS) for pure this compound was not located, the following tables summarize available data from various chemical and safety resources. It is imperative to handle this substance with care, adhering to the precautionary measures outlined below.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C13H10INO[1][2][3][4]
Molecular Weight 323.13 g/mol [2][5]
Appearance Colorless crystalline solid[6]
Melting Point 137°C[]
Boiling Point 323.2 ± 25.0°C at 760 mmHg[]
Solubility Soluble in DMSO[]
LogP (Octanol/Water Partition Coefficient) 3.927[8]
Toxicological Information
Hazard ClassificationStatement
GHS Classification Reported as not meeting GHS hazard criteria by multiple suppliers[5].
General Toxicity Not highly toxic to mammals[6].

Note: The absence of comprehensive toxicity data necessitates a cautious approach. All handling should be performed under the assumption that the compound is potentially hazardous.

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Adherence to the following procedures is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound powder or solutions should be conducted in a properly functioning chemical fume hood.

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound:

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and splashes.
Respiratory Protection A government-approved respirator (e.g., NIOSH/MSHA-approved) should be used, especially when handling the powder form, to prevent inhalation.To prevent respiratory irritation and potential systemic effects.
Body Protection A laboratory coat or chemical-resistant suit.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Emergency Response Plan: Spills

In the event of a this compound spill, immediate and decisive action is required to mitigate risks to personnel and the environment.

Immediate Actions
  • Evacuate: Immediately evacuate the spill area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Isolate: Restrict access to the contaminated area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

Spill Cleanup Protocol
  • Don PPE: Before re-entering the area, don the appropriate PPE as specified in the table above.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Wash: After the cleanup is complete, thoroughly wash hands and any exposed skin with soap and water.

Spill Response Workflow

Caption: Workflow for handling a this compound spill.

Disposal Plan

All this compound waste, including unused product and contaminated materials, is considered hazardous waste and must be disposed of accordingly.

Waste Collection and Storage
  • Containers: Use only approved, labeled hazardous waste containers.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with the contents ("this compound Waste") and the associated hazards.

  • Licensed Disposal: Arrange for the collection and disposal of all this compound waste by a licensed hazardous waste disposal company.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols Cited

No specific experimental protocols for the safety and handling of this compound were identified in the available literature. The procedures outlined in this guide are based on established best practices for handling chemical fungicides in a laboratory setting. It is recommended that a risk assessment be conducted for any new experimental procedure involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.